molecular formula C9H9NO3 B1601128 1-(2-Methyl-4-nitrophenyl)ethanone CAS No. 77344-68-4

1-(2-Methyl-4-nitrophenyl)ethanone

Cat. No.: B1601128
CAS No.: 77344-68-4
M. Wt: 179.17 g/mol
InChI Key: YNCIXVBGKCHARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-4-nitrophenyl)ethanone ( 77344-68-4) is an aromatic ketone with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound serves as a high-value building block in organic synthesis and medicinal chemistry research, particularly in the development of Protein Degrader building blocks . Its structure, featuring both a nitro group and a methyl-substituted acetophenone backbone, makes it a versatile intermediate for further functionalization, such as in the synthesis of more complex molecules like 2-Bromo-1-(2-methyl-4-nitrophenyl)ethan-1-one . The product is characterized with a purity of 98% or higher and should be stored sealed in a dry, room-temperature environment to maintain stability . Researchers are advised to handle this material with appropriate precautions. It carries the GHS signal word "Warning" and may cause skin or eye irritation (H315, H319) or specific target organ toxicity upon exposure (H335) . Intended Use: This chemical is supplied for professional manufacturing and research laboratory applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCIXVBGKCHARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516132
Record name 1-(2-Methyl-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77344-68-4
Record name 1-(2-Methyl-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 1-(2-Methyl-4-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methyl-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable nitroaromatic ketone intermediate in organic synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation of 3-nitrotoluene, a classic yet challenging electrophilic aromatic substitution. This document elucidates the underlying mechanistic principles, provides a detailed experimental protocol, and offers insights into the expected regioselectivity. Furthermore, a thorough guide to the structural characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended to equip researchers, particularly those in medicinal chemistry and drug development, with the foundational knowledge and practical guidance necessary for the successful synthesis and validation of this compound.

Introduction and Significance

This compound, with the chemical formula C₉H₉NO₃, is a member of the nitrophenyl ethanone family of compounds. These molecules are of significant interest in synthetic and medicinal chemistry due to their versatile reactivity and their role as precursors to a wide array of more complex molecules. Nitroaromatic compounds, in general, are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory properties.[1] The presence of both a nitro group and a ketone functionality on the aromatic ring of this compound provides two distinct points for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents and other fine chemicals. The strategic placement of the methyl, nitro, and acetyl groups influences the electronic properties and reactivity of the molecule, which can be exploited in subsequent synthetic steps.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and logical approach to the synthesis of this compound is the Friedel-Crafts acylation of 3-nitrotoluene. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[2]

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation is initiated by the reaction of an acyl halide (in this case, acetyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] The aromatic ring of the substrate then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product.

A critical consideration in the acylation of 3-nitrotoluene is the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para- directing group, while the nitro group (-NO₂) is a strongly deactivating, meta- directing group. The incoming acetyl group will therefore be directed to positions that are ortho or para to the methyl group and meta to the nitro group. In the case of 3-nitrotoluene, the positions ortho to the methyl group are also meta to the nitro group, leading to the formation of two possible isomers:

  • This compound (Major Product): Acylation at the C4 position, which is para to the methyl group and meta to the nitro group.

  • 1-(4-Methyl-2-nitrophenyl)ethanone (Minor Product): Acylation at the C2 position, which is ortho to the methyl group and meta to the nitro group.

Due to the strong deactivating effect of the nitro group, the reaction is expected to be more challenging than the acylation of a simple activated arene like toluene. Harsher reaction conditions, such as higher temperatures, longer reaction times, or a higher loading of the Lewis acid catalyst, may be necessary to achieve a reasonable yield.[4]

Experimental Protocol: Friedel-Crafts Acylation of 3-Nitrotoluene

This protocol is adapted from established procedures for Friedel-Crafts acylation, with modifications to account for the deactivated nature of the substrate.[5][6]

Materials:

  • 3-Nitrotoluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath with continuous stirring.

  • Formation of the Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride. The addition should be dropwise to control the exothermic reaction. Stir the mixture for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Addition of 3-Nitrotoluene: To the reaction mixture, add 3-nitrotoluene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from any unreacted starting material and the isomeric byproduct.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 3-Nitrotoluene 3-Nitrotoluene Reaction_Vessel Reaction in Dichloromethane 3-Nitrotoluene->Reaction_Vessel Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Quenching Quench with HCl/Ice Reaction_Vessel->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The unambiguous identification and confirmation of the purity of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Predicted ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Acetyl-CH₃~2.6Singlet3H
Methyl-CH₃~2.5Singlet3H
Aromatic-H (H5)~7.5Doublet1H
Aromatic-H (H6)~7.8Doublet of doublets1H
Aromatic-H (H3)~8.1Doublet1H

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and acetyl groups, causing them to appear downfield.[7] The splitting patterns will be key to confirming the substitution pattern on the aromatic ring.

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
Acetyl-CH₃~27
Methyl-CH₃~21
Aromatic-C (quaternary)~135, ~140, ~148
Aromatic-CH~124, ~129, ~131
Carbonyl-C~197

The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100-3000MediumAromatic C-HStretch
~2950MediumAliphatic C-HStretch
~1700StrongC=O (Ketone)Stretch
~1520StrongNO₂Asymmetric Stretch
~1350StrongNO₂Symmetric Stretch
~1600, ~1480Medium-StrongAromatic C=CStretch

The strong absorptions corresponding to the carbonyl and nitro groups are key diagnostic peaks in the IR spectrum of this compound.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
179High[M]⁺ (Molecular Ion)
164Moderate[M - CH₃]⁺
133Moderate[M - NO₂]⁺
43High[CH₃CO]⁺

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[11][12] The loss of a methyl radical from the molecular ion is also a common fragmentation pathway for acetophenones.

Characterization Workflow Diagram

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Logical flow for the characterization of this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The Friedel-Crafts acylation of 3-nitrotoluene, while requiring careful consideration of the deactivating nature of the nitro group, represents a viable and direct synthetic route. The detailed experimental protocol and discussion of regioselectivity provide a solid foundation for researchers to undertake this synthesis. The guide to the characterization of the target compound, with predicted data for NMR, IR, and MS, offers a robust framework for structural verification and purity assessment. As a versatile intermediate, this compound holds promise for the development of novel molecules with potential applications in the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the ketone 1-(2-Methyl-4-nitrophenyl)ethanone. As a substituted nitroaromatic compound, understanding its fundamental characteristics is paramount for its effective application in research and development, particularly in the synthesis of novel pharmaceutical agents and other specialized chemical entities. This document moves beyond a simple datasheet, offering insights into the experimental methodologies and the scientific rationale that underpin the determination of these properties.

Chemical Identity and Molecular Structure

This compound, also known as 2-methyl-4-nitroacetophenone, is a derivative of acetophenone. Its structure is characterized by a benzene ring substituted with a methyl group at the ortho position and a nitro group at the para position relative to the acetyl group.

Molecular Formula: C₉H₉NO₃[1]

Molecular Weight: 179.17 g/mol [1]

CAS Registry Number: 77344-68-4[1]

The presence of the electron-withdrawing nitro group and the acetyl group, along with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring. This arrangement of functional groups is critical in dictating the molecule's reactivity, polarity, and overall physicochemical behavior.

Key Physicochemical Parameters

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development and chemical synthesis. These parameters govern a molecule's behavior from its synthesis and purification to its formulation and in vivo performance.

PropertyValueSource(s)
Physical State Solid[2]
Melting Point Data not available in searched literature.
Boiling Point 298 °C (Predicted)[1]
Density 1.201 g/cm³ (Predicted)[1]
Flash Point 139 °C (Predicted)[1]
Solubility Data not available in searched literature.
pKa Data not available in searched literature.

Note: The boiling point, density, and flash point are predicted values and should be used with caution. Experimental verification is highly recommended.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind the choice of these protocols is explained to ensure robust and reproducible results.

Melting Point Determination

Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Recommended Protocol: Capillary Melting Point Method

This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the approximate melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Pack Capillary A->B 2-3 mm height C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Record T_onset and T_complete D->E

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Significance: Solubility is a critical parameter in drug development, influencing bioavailability, and in chemical synthesis, affecting reaction conditions and purification strategies. A comprehensive solubility profile in a range of solvents is therefore essential.

Recommended Protocol: Equilibrium Solubility Method (Shake-Flask)

This method is the gold standard for determining equilibrium solubility, providing quantitative and reproducible data.

Step-by-Step Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be chosen, for example:

    • Non-polar: Hexane, Toluene

    • Polar Aprotic: Dichloromethane, Acetone, Ethyl Acetate

    • Polar Protic: Ethanol, Methanol, Water

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: A calibration curve prepared with known concentrations of the compound is used to determine the solubility in each solvent (e.g., in mg/mL or mol/L).

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (24-48h at 25°C) A->B C Filter Saturated Solution B->C D Analyze Filtrate (HPLC) C->D E Quantify vs. Calibration Curve D->E

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

Significance: The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This is of paramount importance in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) properties. While this compound is not strongly acidic or basic, the acetyl group can exhibit weak acidity at the α-carbon.

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.

Step-by-Step Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring, and the acetyl methyl protons. The aromatic protons will likely appear as a complex multiplet due to their differing chemical environments and coupling. The two methyl groups will appear as singlets, with the acetyl protons typically further downfield than the ring methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the acetyl group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The two methyl carbons will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

  • C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

  • NO₂ Stretch (Nitro Group): Two strong absorption bands are expected, an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands will be present for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

  • C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.17).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methyl group (M-15) and the acetyl group (M-43). Fragmentation of the nitro group may also be observed.

Conclusion

References

"1-(2-Methyl-4-nitrophenyl)ethanone CAS number 77344-68-4"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methyl-4-nitrophenyl)ethanone (CAS: 77344-68-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate registered under CAS number 77344-68-4. Primarily intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines a robust and regioselective synthetic methodology via Friedel-Crafts acylation, and explores its characteristic spectral signature. Furthermore, this guide discusses the compound's reactivity, potential applications as a precursor in the synthesis of more complex molecules, and essential safety and handling protocols. The content is structured to provide not just data, but also mechanistic insights and procedural causality, reflecting field-proven expertise in synthetic organic chemistry.

Introduction to a Key Building Block

This compound, also known as 2'-Methyl-4'-nitroacetophenone, is an aromatic ketone containing both a methyl and a nitro substituent on the phenyl ring[1][2]. Its molecular structure, featuring an acetyl group ortho to a methyl group and para to a nitro group, makes it a strategically important intermediate in multi-step organic syntheses. The distinct electronic nature and positioning of its functional groups—the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the reactive acetyl moiety—allow for a wide range of subsequent chemical transformations. This versatility makes it a sought-after building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and fine chemicals[3][4]. This guide aims to consolidate the available technical data and provide expert analysis to facilitate its effective use in research and development settings.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties for this compound is presented below. These data are essential for experimental design, safety assessments, and analytical method development.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[2]
CAS Number 77344-68-4chemBlink[1]
Molecular Formula C₉H₉NO₃PubChem[2]
Molecular Weight 179.17 g/mol chemBlink[1]
Appearance Yellow solid (inferred from analogs)-
Density 1.201 g/cm³chemBlink[1]
Boiling Point 298 °CchemBlink[1]
Flash Point 139 °CchemBlink[1]
XLogP3-AA (LogP) 1.8PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in standard literature. However, a logical and efficient route can be designed based on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

Proposed Synthetic Route: Friedel-Crafts Acylation of 3-Nitrotoluene

The most direct and regioselective pathway to synthesize the target compound is the Friedel-Crafts acylation of 3-nitrotoluene using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5][6].

Causality of Reagent Selection and Regioselectivity: The choice of 3-nitrotoluene as the starting material is critical for achieving the desired substitution pattern. In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile.

  • The methyl group (-CH₃) is an activating, ortho-, para-directing group.

  • The nitro group (-NO₂) is a strongly deactivating, meta-directing group.

When the acylium ion ([CH₃CO]⁺) electrophile is introduced, it will preferentially substitute at a position that is electronically favored by both groups. The position ortho to the methyl group (C2 position) is also meta to the nitro group. This convergence of directing effects strongly favors the formation of this compound over other potential isomers, making this a highly regioselective and efficient synthesis. Friedel-Crafts acylation reactions are generally reliable, though they fail on strongly deactivated rings like nitrobenzene itself[7]. However, the presence of the activating methyl group in 3-nitrotoluene makes the reaction feasible.

Diagram 2: Proposed Synthesis Workflow

G start Starting Material: 3-Nitrotoluene reaction Reaction: Friedel-Crafts Acylation start->reaction reagents Reagents: 1. Acetyl Chloride / AlCl₃ 2. H₂O (workup) reagents->reaction product Final Product: This compound reaction->product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on standard procedures for Friedel-Crafts acylation and should be performed by trained personnel with appropriate safety precautions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) via the dropping funnel to the stirred suspension. Allow the mixture to stir for 20-30 minutes to form the acylium ion complex.

  • Electrophilic Attack: Add 3-nitrotoluene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mechanistic Diagram

The mechanism proceeds in three key steps: (1) Formation of the electrophilic acylium ion, (2) Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and (3) Deprotonation to restore aromaticity and regenerate the catalyst.

Diagram 3: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation CH₃COCl Acetyl Chloride Acylium [CH₃-C≡O]⁺ AlCl₄⁻ CH₃COCl->Acylium + AlCl₃ AlCl₃ AlCl₃ Nitrotoluene 3-Nitrotoluene Sigma Sigma Complex (Resonance Stabilized) Nitrotoluene->Sigma + [CH₃CO]⁺ Product This compound Sigma->Product + AlCl₄⁻ AlCl₄⁻ AlCl₄⁻ Byproducts AlCl₃ + HCl

Caption: Stepwise mechanism of the Friedel-Crafts acylation reaction.

Spectroscopic Analysis (Predicted)

SpectroscopyPredicted Features
¹H NMR ~2.5-2.6 ppm (s, 3H): Singlet for the acetyl (-COCH₃) methyl protons. ~2.4-2.5 ppm (s, 3H): Singlet for the aromatic methyl (-CH₃) protons. ~8.0-8.2 ppm (m, 2H): Multiplet (likely a doublet and a doublet of doublets) for the two aromatic protons adjacent to the nitro group. ~7.5-7.7 ppm (d, 1H): Doublet for the aromatic proton ortho to the acetyl group.
¹³C NMR ~198-200 ppm: Carbonyl carbon (C=O). ~148-150 ppm: Aromatic carbon attached to the -NO₂ group. ~120-145 ppm: Four other aromatic carbons. ~28-30 ppm: Acetyl methyl carbon (-COCH₃). ~18-20 ppm: Aromatic methyl carbon (-CH₃).
IR (Infrared) ~1680-1700 cm⁻¹: Strong absorption due to the C=O (ketone) stretch. ~1510-1550 cm⁻¹ & 1340-1380 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bond in the nitro group. ~2900-3100 cm⁻¹: C-H stretching from the methyl and aromatic groups.

Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to yield 1-(4-amino-2-methylphenyl)ethanone [4]. This resulting amino ketone is a highly valuable precursor for the synthesis of heterocyclic compounds, such as quinolines and benzodiazepines, which are common scaffolds in medicinal chemistry[11].

  • Reactions of the Ketone: The acetyl group can undergo a wide range of reactions. It can be reduced to a secondary alcohol, participate in condensation reactions (e.g., aldol or Claisen-Schmidt), or be converted to an oxime.

  • Building Block in Drug Discovery: As an intermediate, this compound can be used to introduce the 2-methyl-4-nitrophenylacetyl moiety into a larger molecule. The subsequent reduction of the nitro group provides a handle for further functionalization, enabling the creation of libraries of compounds for screening in drug discovery programs[12][13].

Safety and Handling

Based on safety data for structurally related nitroaromatic compounds, this compound requires careful handling.

  • Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract[14]. Prolonged or repeated exposure may cause organ damage.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat[15][16]. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid dust formation. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. Nitro compounds can be combustible.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[16].

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 77344-68-4) is a chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure allows for predictable reactivity and makes it an ideal substrate for constructing more complex molecules. The proposed synthetic route via Friedel-Crafts acylation of 3-nitrotoluene offers a regioselective and efficient method for its preparation. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound as a key building block in the development of novel pharmaceuticals and other high-value chemical products.

References

A Technical Guide to the Spectral Analysis of 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 1-(2-Methyl-4-nitrophenyl)ethanone. As a key intermediate in various synthetic pathways, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and drug development. This document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section presents a detailed interpretation of the expected spectral features, grounded in the fundamental principles of each spectroscopic technique. Furthermore, standardized experimental protocols for data acquisition are outlined to ensure reproducibility and adherence to best practices in an analytical laboratory setting.

Introduction

This compound, with the chemical formula C₉H₉NO₃, is a substituted aromatic ketone.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, a nitro group, and an acetyl group, gives rise to a unique spectral fingerprint. This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a detailed structural elucidation of the molecule. The causality behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns will be explained, offering field-proven insights for professionals in the chemical sciences.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are the primary determinants of its spectral characteristics. The interplay of the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic ring, along with the carbonyl group, creates a distinct electronic environment that is readily probed by various spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.1 - 8.3Doublet of Doublets1HAromatic H (ortho to NO₂)
~ 7.8 - 8.0Doublet1HAromatic H (ortho to acetyl)
~ 7.4 - 7.6Doublet1HAromatic H (meta to NO₂)
~ 2.6Singlet3HAcetyl CH₃
~ 2.4Singlet3HAromatic CH₃

Interpretation:

  • Aromatic Protons (7.4 - 8.3 ppm): The three protons on the benzene ring are in distinct chemical environments due to the substitution pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear at the lowest field.[3] The other two aromatic protons will have chemical shifts influenced by both the nitro, methyl, and acetyl groups. The splitting patterns (doublet of doublets and doublets) arise from coupling with adjacent aromatic protons.

  • Acetyl Protons (~2.6 ppm): The three protons of the acetyl group's methyl are in an identical environment and are adjacent to a carbonyl group, which deshields them. They appear as a singlet as there are no adjacent protons to couple with.

  • Aromatic Methyl Protons (~2.4 ppm): The protons of the methyl group attached to the aromatic ring are also in an identical environment and will appear as a singlet. Their chemical shift is in the typical range for benzylic protons.[3]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 198C=O (acetyl)
~ 150Aromatic C-NO₂
~ 140Aromatic C-CH₃
~ 135Aromatic C-C=O
~ 128Aromatic C-H
~ 125Aromatic C-H
~ 122Aromatic C-H
~ 29Acetyl CH₃
~ 21Aromatic CH₃

Interpretation:

  • Carbonyl Carbon (~198 ppm): The carbon of the acetyl group's carbonyl is highly deshielded and appears at a characteristic low-field chemical shift.[4]

  • Aromatic Carbons (122 - 150 ppm): The six carbons of the benzene ring have distinct chemical shifts due to the different substituents. The carbon attached to the nitro group will be significantly deshielded, while the carbons bearing the methyl and acetyl groups, and the unsubstituted carbons, will have varying degrees of shielding.

  • Methyl Carbons (21 and 29 ppm): The carbons of the two methyl groups appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons. The acetyl methyl carbon is slightly more deshielded due to the adjacent carbonyl group.

Experimental Protocol for NMR Spectroscopy

A standardized procedure for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow A Weigh 5-20 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean 5 mm NMR tube B->C D Place tube in spinner and insert into magnet C->D E Lock, tune, and shim the spectrometer D->E F Acquire ¹H and ¹³C NMR spectra E->F G Process and analyze the resulting FID F->G

Caption: A typical workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

  • Instrument Calibration: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines. The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[6]

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and initiate the experiment.

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted IR Spectrum
Predicted Absorption (cm⁻¹) Intensity Vibrational Mode Functional Group
~ 3100 - 3000MediumC-H stretchAromatic
~ 2950 - 2850MediumC-H stretchAliphatic (CH₃)
~ 1700StrongC=O stretchKetone
~ 1600, 1475Medium-WeakC=C stretchAromatic
~ 1520, 1350StrongN-O asymmetric & symmetric stretchNitro

Interpretation:

  • C-H Stretching (2850 - 3100 cm⁻¹): The absorptions in this region correspond to the stretching vibrations of the C-H bonds in both the aromatic ring and the methyl groups.

  • Carbonyl Stretching (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration in a ketone. Conjugation with the aromatic ring is expected to shift this absorption to a slightly lower wavenumber compared to a saturated ketone.[4]

  • Aromatic C=C Stretching (1475 - 1600 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

  • Nitro Group Stretching (1350 and 1520 cm⁻¹): Two strong absorption bands are expected for the nitro group, corresponding to the symmetric and asymmetric stretching of the N-O bonds.[8]

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.[7]

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[9]

Predicted Mass Spectrum (Electron Ionization)

The molecular weight of this compound is 179.17 g/mol .[1] In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is expected at m/z 179.

Predicted Fragmentation Pathway

Fragmentation_Pathway A [M]⁺˙ m/z = 179 B [M - CH₃]⁺ m/z = 164 A->B - •CH₃ C [M - NO₂]⁺ m/z = 133 A->C - •NO₂ D [M - COCH₃]⁺ m/z = 136 A->D - •COCH₃ B->C - NO₂ E [C₇H₇]⁺ m/z = 91 C->E - CO

Caption: Predicted EI-MS fragmentation of this compound.

Interpretation of Key Fragments:

  • m/z 179 (Molecular Ion): This peak represents the intact molecule with one electron removed.

  • m/z 164: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.

  • m/z 133: Loss of a nitro group radical (•NO₂) from the molecular ion. Aromatic nitro compounds often show characteristic losses of NO and NO₂.[10]

  • m/z 136: Loss of an acetyl radical (•COCH₃) from the molecular ion.

  • m/z 91: A common fragment in compounds containing a benzyl-like moiety, often corresponding to the tropylium ion. This can be formed from the [M - NO₂]⁺ fragment via loss of carbon monoxide (CO).

Experimental Protocol for Electron Ionization Mass Spectrometry

EI-MS is a hard ionization technique that provides reproducible fragmentation patterns.[11][12]

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺˙), and induces fragmentation.[13]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra provides a robust framework for the structural characterization of this compound. The detailed interpretation of the spectral data, coupled with standardized experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. This guide underscores the power of modern spectroscopic techniques in elucidating molecular structure and provides the foundational knowledge necessary for the confident identification and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 1-(2-Methyl-4-nitrophenyl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of 1-(2-Methyl-4-nitrophenyl)ethanone, a key chemical intermediate. We delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its determination using the shake-flask method, and present a predictive analysis of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for solubility assessment.

Introduction: The Critical Role of Solubility

This compound, with the molecular formula C9H9NO3, is an acetophenone derivative whose utility spans various chemical synthesis applications.[1][2] Its molecular structure, featuring a polar nitro group and a ketone functional group, juxtaposed with a non-polar methyl-substituted phenyl ring, results in a nuanced solubility profile. The efficiency of its use in subsequent reaction steps, its purification via crystallization, and its formulation into stable products are all critically dependent on a thorough understanding of its interaction with various solvents. Poor solubility can lead to challenges such as low reaction yields, difficulties in purification, and poor bioavailability in pharmaceutical contexts.[3][4] Therefore, the systematic determination of its solubility is not merely a data collection exercise but a foundational step in process optimization and quality control.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5][6] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.[7][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[7]

Key Factors Influencing Solubility:

  • Polarity: The polarity of a solvent, often quantified by its polarity index or dielectric constant, is a primary determinant of its ability to dissolve a given solute.[6][9] Polar solvents will more readily dissolve polar or ionic compounds.[6]

  • Intermolecular Forces: The key interactions at play include:

    • Dipole-Dipole Interactions: this compound possesses a significant dipole moment due to its nitro and ketone groups. Polar solvents like acetone and ethyl acetate can engage in these interactions, promoting dissolution.

    • Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the nitro and ketone groups can act as hydrogen bond acceptors.[8] This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).

    • London Dispersion Forces: These forces are present in all molecules and are the primary mode of interaction for non-polar solvents like hexane and toluene. The aromatic ring and methyl group of the solute will interact favorably with these non-polar solvents.

Based on its structure, this compound is a moderately polar molecule. Therefore, we can predict that its solubility will be limited in highly non-polar solvents (e.g., hexane) and also in highly polar, protic solvents like water, where the non-polar regions of the molecule disrupt water's strong hydrogen bonding network. Its optimal solubility is expected in solvents of intermediate polarity that can effectively interact with both the polar functional groups and the non-polar aromatic ring.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. This ensures the solvent is fully saturated.

Validated Experimental Protocol: Shake-Flask Method

This protocol describes a robust, self-validating system for accurately determining the solubility of this compound.

Materials and Equipment:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][13]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of scintillation vials. An amount that ensures a visible solid residue remains after equilibration is crucial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[4][10]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.

  • Sample Collection: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent microscopic solid particles from artificially inflating the measured concentration.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[13][14] A C18 column is typically suitable for this type of compound.[15] The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate on Shaker (24-48h at 25°C) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.45 µm Syringe Filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Analyze by HPLC-UV F->G H 8. Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Data and Analysis

SolventPolarity Index (P')[16][17]Predicted Solubility CategoryRationale for Prediction
n-Hexane0.1Very LowNon-polar solvent cannot effectively solvate the polar nitro and ketone groups.
Toluene2.4Low to ModerateAromatic nature provides some favorable interaction with the phenyl ring, but polarity is low.
Dichloromethane3.1ModerateModerate polarity can interact with both polar and non-polar regions of the solute.
Ethyl Acetate4.4HighGood balance of polarity; the ester group can interact with the solute's polar groups.
Acetone5.1HighApolar aprotic solvent; its ketone group interacts well with the solute's polar functionalities.
Ethanol4.3Moderate to HighProtic solvent can act as a hydrogen bond donor to the solute's oxygen atoms.
Methanol5.1ModerateMore polar than ethanol, potentially leading to slightly lower solubility due to the non-polar parts of the solute.
Water10.2Very LowHighly polar, strong hydrogen bonding network is disrupted by the non-polar methylphenyl group.

Analysis: The predicted trend shows that the solubility of this compound is highest in solvents of intermediate polarity, such as ethyl acetate and acetone. These solvents offer a favorable balance of dipole-dipole interactions without the strong, structured hydrogen-bonding network of highly polar protic solvents like water, which would be disrupted by the non-polar portions of the solute molecule.

Conclusion

This technical guide has outlined the theoretical and practical considerations for determining the solubility of this compound. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided shake-flask protocol offers a reliable and robust method for generating accurate solubility data, which is an indispensable parameter for successful chemical process development.

References

"1-(2-Methyl-4-nitrophenyl)ethanone molecular structure and conformation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Methyl-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational preferences of this compound (CAS No. 77344-68-4). As a substituted acetophenone, its chemical behavior and potential for interaction with biological targets are intrinsically linked to its three-dimensional architecture. This document synthesizes foundational chemical principles with insights from spectroscopic and computational methodologies to offer a comprehensive understanding of the interplay between steric and electronic effects that govern its structure. We will explore the molecule's key structural features, analyze the rotational dynamics around the aryl-carbonyl bond, and detail the experimental and computational workflows used to elucidate such properties.

Introduction and Molecular Identity

This compound is an aromatic ketone featuring a benzene ring substituted with three distinct functional groups: a methyl group at the C2 (ortho) position, a nitro group at the C4 (para) position, and an acetyl group at the C1 position. The presence and relative positions of these groups create a molecule with significant electronic asymmetry and steric constraints, making its conformational analysis a subject of scientific interest. Understanding its structure is crucial for predicting its reactivity, physicochemical properties, and potential applications as a chemical intermediate.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 77344-68-4[1][2][3]
Molecular Formula C₉H₉NO₃[1][3]
Molecular Weight 179.17 g/mol [1][3]
Synonyms 2'-Methyl-4'-nitroacetophenone[1]
Physical Form Solid[4]

Analysis of Molecular Structure and Electronic Effects

The molecular framework of this compound is built upon an acetophenone scaffold. The structural and electronic properties are heavily influenced by its substituents.

  • Acetyl Group (-COCH₃): This group is moderately deactivating and meta-directing. The carbonyl (C=O) bond introduces a planar, sp²-hybridized center. Its oxygen atom is a hydrogen bond acceptor.

  • Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution. It exerts its influence through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-R).

  • Methyl Group (-CH₃): This alkyl group is weakly activating and ortho-, para-directing due to a positive inductive effect (+I) and hyperconjugation.

The combined electronic effects of these substituents make the aromatic ring electron-deficient, particularly at the positions ortho and para to the nitro group. The most profound structural question, however, arises from the steric interaction between the ortho-methyl group and the adjacent acetyl group.

Conformational Analysis: The Aryl-Carbonyl Torsional Angle

The conformation of this compound is primarily defined by the dihedral angle (torsional angle) between the plane of the aromatic ring and the plane of the acetyl group's carbonyl bond. This rotation occurs around the C(aryl)-C(carbonyl) single bond.

For acetophenones, maximum resonance stabilization (conjugation) between the carbonyl π-system and the aromatic ring occurs when the molecule is planar. However, in this molecule, a planar conformation would lead to significant steric repulsion between the ortho-methyl group and the acetyl group. This steric clash forces the acetyl group to rotate out of the plane of the benzene ring.

Studies on similarly substituted acetophenones confirm this principle. For instance, investigations into p-substituted acetophenones have shown that while unsubstituted acetophenone is planar, the introduction of bulky substituents can induce non-planarity.[5] The dihedral angle in p-nitroacetophenone has been estimated to be around 20°, demonstrating that even a non-ortho substituent can influence planarity.[5] In the case of this compound, the ortho-methyl group will induce a much more significant deviation from planarity to minimize van der Waals repulsion.

The two primary planar conformers considered for acetophenones are s-trans and s-cis, where the carbonyl oxygen is anti or syn, respectively, to the ortho substituent. For 2'-substituted acetophenones, the s-trans conformer is often preferred to minimize electrostatic repulsion, especially with electronegative substituents.[6][7] However, with a methyl group, the steric bulk of both the carbonyl oxygen and the acetyl's methyl group must be considered. Computational modeling is the ideal tool to determine the lowest energy conformation and the magnitude of this dihedral angle.

The interplay of these forces is critical. While electronic effects favor a planar structure to maximize conjugation, steric hindrance from the ortho-methyl group necessitates a non-planar conformation. The final molecular geometry is a compromise that minimizes the overall energy of the molecule.

graph LogicDiagram { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Logical flow of factors determining conformation.

Methodologies for Elucidation

Determining the precise structure and conformation of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

This technique provides the most definitive data on the solid-state molecular structure.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the crucial dihedral angle between the acetyl group and the aromatic ring.[8][9]

NMR provides information about the molecule's structure and conformation in solution.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: This spectrum will confirm the number and connectivity of protons. Key expected signals include a singlet for the acetyl methyl, a singlet for the aromatic methyl, and distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro and acetyl groups.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton. A characteristic downfield signal for the carbonyl carbon is expected (~190-200 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations, confirming the assignment of all signals and the overall molecular structure.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can detect through-space interactions between protons. A correlation between the ortho-methyl protons and the acetyl methyl protons would provide direct evidence of their spatial proximity and help define the preferred conformation in solution.

Expected Spectroscopic Data
IR Spectroscopy (cm⁻¹) ~1700 (C=O stretch, conjugated), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch)
¹H NMR (ppm, predicted) ~2.6 (s, 3H, -COCH₃), ~2.5 (s, 3H, Ar-CH₃), ~7.5-8.5 (m, 3H, Ar-H)
¹³C NMR (ppm, predicted) ~197 (C=O), ~150 (C-NO₂), ~145 (C-CH₃), ~120-140 (other Ar-C), ~29 (-COCH₃), ~20 (Ar-CH₃)
Computational Chemistry Workflow

Computational modeling, particularly using Density Functional Theory (DFT), is invaluable for predicting and understanding conformational preferences.[10]

  • Structure Building: Construct the 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform an initial scan of the potential energy surface by rotating the C(aryl)-C(carbonyl) bond in increments (e.g., 10°) to identify low-energy conformers.

  • Geometry Optimization: Perform full geometry optimization on the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy structure for each conformer.[10]

  • Frequency Calculation: Calculate the vibrational frequencies for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy barriers to rotation.

graph Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Integrated workflow for structural elucidation.

Conclusion

The molecular structure of this compound is characterized by a significant deviation from planarity. The steric repulsion between the ortho-methyl group and the acetyl group is the dominant factor determining its conformation, forcing the acetyl group to rotate out of the plane of the aromatic ring. This twisting action partially disrupts the π-conjugation between the carbonyl group and the ring but is necessary to alleviate steric strain. The precise dihedral angle and the preference for an s-cis or s-trans-like arrangement can be definitively determined through a combination of single-crystal X-ray diffraction for the solid state and advanced NMR techniques complemented by high-level DFT calculations for the solution state. This detailed structural knowledge is fundamental for any further investigation into the molecule's reactivity and its potential use in medicinal chemistry or materials science.

References

An In-Depth Toxicological Profile of 1-(2-Methyl-4-nitrophenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological overview of 1-(2-Methyl-4-nitrophenyl)ethanone (CAS No. 77344-68-4), a nitroaromatic ketone of interest in chemical synthesis and pharmaceutical development. Due to the limited availability of direct toxicological data for this specific compound, this guide employs a scientifically grounded read-across approach, leveraging data from its close structural isomers, 2'-nitroacetophenone and 4'-nitroacetophenone, and the broader class of nitroaromatic compounds. This document is intended for researchers, toxicologists, and drug development professionals, offering insights into potential hazards, mechanistic considerations, and recommended experimental protocols for safety assessment.

Introduction and Physicochemical Properties

This compound, also known as 2'-Methyl-4'-nitroacetophenone, belongs to the family of nitroaromatic ketones. Its chemical structure, featuring a nitro group and a methyl group on the phenyl ring, is crucial in determining its reactivity and toxicological profile. The electron-withdrawing nature of the nitro group is a key determinant of its potential biological activity and toxicity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77344-68-4[2]
Molecular Formula C₉H₉NO₃[2]
Molecular Weight 179.17 g/mol [2]
Appearance Solid (predicted)General knowledge
Boiling Point 298 °C[2]
Flash Point 139 °C[2]
Density 1.201 g/cm³[2]

Acute Toxicity Assessment

Oral, Dermal, and Inhalation Toxicity

The isomer 2'-nitroacetophenone is classified as harmful if swallowed.[3] An oral LD50 of 1600 mg/kg has been reported in rats for this isomer.[4] By analogy, this compound should be handled with care, assuming a similar level of oral toxicity.

Safety data for related compounds suggests that nitroaromatic ketones can be harmful by inhalation and in contact with skin.[3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection in case of dust or aerosol generation, is mandatory.

A significant toxicological concern for nitroaromatic compounds is their potential to cause methemoglobinemia.[3] The substance and/or its metabolites may bind to hemoglobin, impairing its oxygen-carrying capacity and leading to a form of anoxia.[3]

Table 2: Acute Toxicity Data for Structural Isomers

Toxicological EndpointTest SubstanceSpeciesRouteResultGHS ClassificationSource
Acute Oral Toxicity 2'-NitroacetophenoneRatOralLD50 = 1600 mg/kgCategory 4: Harmful if swallowed[4]
Acute Oral Toxicity 4'-Nitroacetophenone-Oral-Category 4: Harmful if swallowed[5]
Skin Corrosion/Irritation 2'-Nitroacetophenone--Irritating to skinCategory 2: Causes skin irritation[3]
Serious Eye Damage/Irritation 2'-Nitroacetophenone--Irritating to eyesCategory 2A: Causes serious eye irritation[3]
Serious Eye Damage/Irritation 4'-Nitroacetophenone---Category 2: Causes serious eye irritation[5]
Respiratory Irritation 2'-Nitroacetophenone--Irritating to respiratory systemSTOT SE 3: May cause respiratory irritation[3]

Genotoxicity and Mutagenicity

There are no specific genotoxicity studies available for this compound. However, the class of nitroaromatic compounds is well-known for its mutagenic and genotoxic potential.[6][7][8]

Mechanism of Genotoxicity

The genotoxicity of nitroaromatic compounds is primarily mediated by the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and N-hydroxylamino derivatives.[6] These reactive species can form covalent adducts with DNA, leading to mutations if not properly repaired.[6] This metabolic activation is often carried out by nitroreductase enzymes present in bacteria and mammalian cells.[6]

Recommended Genotoxicity Testing Strategy

A standard battery of genotoxicity tests is recommended to assess the mutagenic potential of this compound.

The Ames test is a widely used in vitro method to detect point mutations (base-pair substitutions and frameshifts) induced by a chemical.[9][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively.[10][11] Mutagens can cause a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.[9] The assay should be conducted with and without metabolic activation (using a rat liver S9 fraction) to detect both direct-acting mutagens and those that require metabolic activation.[11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare S9 mix for metabolic activation.

  • Exposure: In a test tube, combine 0.1 mL of the appropriate bacterial tester strain culture, 0.1 mL of the test chemical solution at various concentrations, and either 0.5 mL of phosphate buffer or S9 mix.

  • Incubation: Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control, is considered a positive result.

This assay detects chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity) in mammalian cells. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

If in vitro tests are positive, an in vivo micronucleus assay is crucial to evaluate genotoxicity in a whole animal system, which incorporates metabolic and excretory processes.[12][13] Typically, rodents are treated with the test compound, and their bone marrow or peripheral blood is analyzed for the presence of micronucleated immature erythrocytes.[12][13]

Diagram: Genotoxicity Testing Workflow

GenotoxicityWorkflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Confirmation Ames Bacterial Reverse Mutation Assay (Ames Test) Result_vitro Positive Result? Ames->Result_vitro Micronucleus_vitro In Vitro Mammalian Micronucleus Test Micronucleus_vitro->Result_vitro Micronucleus_vivo In Vivo Rodent Micronucleus Assay Result_vivo Positive Result? Micronucleus_vivo->Result_vivo Start Test Compound: This compound Start->Ames Start->Micronucleus_vitro Result_vitro->Micronucleus_vivo Yes Conclusion_neg Low Genotoxic Concern Result_vitro->Conclusion_neg No Result_vivo->Conclusion_neg No Conclusion_pos Genotoxic Hazard Identified Result_vivo->Conclusion_pos Yes GenotoxicityMechanism Parent This compound (Ar-NO₂) Activation Metabolic Activation (Nitroreductases) Parent->Activation Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Activation->Intermediates DNA_Adducts Covalent DNA Adducts Intermediates->DNA_Adducts Binds to DNA Outcome Cellular Response DNA_Adducts->Outcome Repair Successful DNA Repair Outcome->Repair No adverse effect Mutation Mutation (Replication of damaged DNA) Outcome->Mutation Repair fails or is inaccurate

References

An In-depth Technical Guide to the Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone: Strategic Selection of Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways for producing 1-(2-Methyl-4-nitrophenyl)ethanone, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic selection of starting materials and the rationale behind the chosen synthetic methodologies. We will primarily focus on the Friedel-Crafts acylation of 3-nitrotoluene, a commercially available and cost-effective starting material, while also exploring alternative routes to provide a comparative perspective. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the underlying chemical principles to ensure reproducibility and scalability.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-4-nitroacetophenone, is a valuable building block in organic synthesis.[1][2] Its substituted aromatic ketone structure serves as a versatile scaffold for the introduction of further functionalities, making it a crucial precursor in the synthesis of a wide range of biologically active molecules. The strategic placement of the methyl, nitro, and acetyl groups on the phenyl ring allows for selective chemical transformations, enabling the construction of complex molecular architectures.

Strategic Selection of the Starting Material: Why 3-Nitrotoluene?

The choice of an appropriate starting material is paramount for an efficient and economically viable synthesis. After careful consideration of various potential precursors, 3-nitrotoluene emerges as the most logical and advantageous starting point for the synthesis of this compound.

Rationale for Selecting 3-Nitrotoluene:

  • Commercial Availability and Cost-Effectiveness: 3-Nitrotoluene is a readily available industrial chemical, produced on a large scale by the nitration of toluene.[3][4][5] This ensures a consistent and affordable supply for both laboratory-scale research and larger-scale production.

  • Direct Synthetic Route: The use of 3-nitrotoluene allows for a relatively direct synthetic pathway to the target molecule, primarily through a Friedel-Crafts acylation reaction. This minimizes the number of synthetic steps, thereby increasing the overall yield and reducing waste.

  • Favorable Directing Effects of Substituents: In 3-nitrotoluene, the methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. During electrophilic aromatic substitution, such as Friedel-Crafts acylation, the incoming electrophile is directed to the positions ortho and para to the methyl group and meta to the nitro group. The position C2 (ortho to the methyl group and meta to the nitro group) is sterically and electronically favored for acylation, leading to the desired product.

Primary Synthetic Pathway: Friedel-Crafts Acylation of 3-Nitrotoluene

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, resulting in the synthesis of aryl ketones.[6][7] In the context of synthesizing this compound, this reaction involves the introduction of an acetyl group (CH₃CO-) onto the 3-nitrotoluene ring.

Reaction Mechanism and Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺). This is the rate-determining step.

  • Electrophilic Attack: The electron-rich aromatic ring of 3-nitrotoluene acts as a nucleophile and attacks the acylium ion. The activating effect of the methyl group at C1 directs the attack to the C2 position, which is also meta to the deactivating nitro group at C3. This regioselectivity is a critical aspect of this synthesis.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the acylium ion disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acetyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

Although the nitro group is strongly deactivating, the activating effect of the methyl group is sufficient to allow the reaction to proceed under appropriate conditions.[8][9] The choice of a potent Lewis acid and suitable reaction conditions are crucial to overcome the deactivating effect of the nitro group.

Detailed Experimental Protocol

Materials:

  • 3-Nitrotoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Formation of the Acylium Ion Complex: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM. Stir the mixture for 30 minutes at 0-5 °C to allow for the formation of the acylium ion-Lewis acid complex.

  • Addition of 3-Nitrotoluene: Dissolve 3-nitrotoluene (1.0 equivalent) in dry dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Visualization of the Synthetic Pathway

Caption: Friedel-Crafts acylation of 3-nitrotoluene.

Alternative Synthetic Strategies

While the Friedel-Crafts acylation of 3-nitrotoluene is the recommended primary route, it is beneficial for researchers to be aware of alternative synthetic strategies.

Nitration of 2-Methylacetophenone

An alternative approach involves the nitration of 2-methylacetophenone. This strategy reverses the order of functional group introduction.

Rationale and Challenges:

  • Starting Material: 2-Methylacetophenone is a commercially available reagent.

  • Reaction: The nitration of 2-methylacetophenone using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring.[10]

  • Regioselectivity: The acetyl group is a meta-director, and the methyl group is an ortho-, para-director. The directing effects of these two groups would need to be carefully considered to achieve the desired 4-nitro isomer. The formation of other isomers, such as 1-(2-methyl-6-nitrophenyl)ethanone, is a significant possibility, which would necessitate a challenging purification step.

Oxidation of 2-Methyl-4-nitroethylbenzene

This route involves the synthesis of an ethyl-substituted precursor followed by oxidation.

Rationale and Challenges:

  • Precursor Synthesis: 2-Methyl-4-nitroethylbenzene would first need to be synthesized, likely through Friedel-Crafts alkylation of 3-nitrotoluene with an ethylating agent. However, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements.[8]

  • Oxidation: The benzylic position of the ethyl group would then be oxidized to a ketone. This can be achieved using various oxidizing agents, but the conditions must be carefully controlled to avoid over-oxidation to a carboxylic acid or degradation of the nitro group.[11]

Data Summary

ParameterFriedel-Crafts Acylation of 3-NitrotolueneNitration of 2-MethylacetophenoneOxidation of 2-Methyl-4-nitroethylbenzene
Starting Material 3-Nitrotoluene2-Methylacetophenone2-Methyl-4-nitroethylbenzene
Key Reagents Acetyl Chloride, AlCl₃Nitric Acid, Sulfuric AcidOxidizing Agent (e.g., KMnO₄, CrO₃)
Reaction Type Electrophilic Aromatic Substitution (Acylation)Electrophilic Aromatic Substitution (Nitration)Oxidation
Anticipated Yield Moderate to HighModerate (Isomeric mixture likely)Moderate
Key Challenges Deactivation by the nitro groupRegioselectivity, potential for over-nitrationSynthesis of the precursor, controlling oxidation

Conclusion

For the synthesis of this compound, the Friedel-Crafts acylation of 3-nitrotoluene stands out as the most strategic and efficient pathway. This approach leverages a readily available and cost-effective starting material and proceeds through a well-established reaction mechanism with predictable regioselectivity. While alternative routes exist, they present significant challenges in terms of isomeric purity and the need for additional synthetic steps. The detailed protocol provided in this guide, grounded in fundamental principles of organic chemistry, offers a reliable and reproducible method for researchers and drug development professionals to access this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the synthetic routes for 1-(2-Methyl-4-nitrophenyl)ethanone, a valuable intermediate in medicinal chemistry and organic synthesis. The primary focus is on the direct Friedel-Crafts acylation of 3-nitrotoluene, a challenging yet direct approach. This guide will delve into the mechanistic underpinnings, regiochemical considerations, and practical challenges associated with this transformation. Furthermore, alternative multi-step synthetic strategies are explored, offering a comparative analysis of their respective advantages and limitations. Detailed experimental protocols, reaction parameters, and visual representations of the synthetic pathways are provided to equip researchers with the necessary knowledge to efficiently synthesize this key building block.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-4-nitroacetophenone, is a substituted aromatic ketone that serves as a crucial precursor in the synthesis of a variety of more complex organic molecules. Its structure, featuring a reactive acetyl group and a nitro functionality on a substituted benzene ring, offers multiple points for chemical modification. This makes it a versatile intermediate in the development of pharmaceutical agents, agrochemicals, and other specialty chemicals. The strategic placement of the methyl and nitro groups influences the electronic and steric properties of the molecule, providing a unique scaffold for the design of target compounds with specific biological activities.

Primary Synthetic Route: Friedel-Crafts Acylation of 3-Nitrotoluene

The most direct and atom-economical approach to the synthesis of this compound is the electrophilic aromatic substitution of 3-nitrotoluene with an acetylating agent, a classic example of the Friedel-Crafts acylation reaction.

Mechanistic Principles and Causality

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide (typically acetyl chloride) or acetic anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1][2].

The mechanism can be outlined in the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acetyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electron system of the 3-nitrotoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon bearing the newly attached acetyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the product ketone, necessitating a stoichiometric amount.

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcCl CH₃COCl Acylium [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Nitrotoluene 3-Nitrotoluene SigmaComplex Arenium Ion (σ-complex) Nitrotoluene->SigmaComplex + [CH₃C≡O]⁺ Product This compound SigmaComplex->Product - H⁺ (to AlCl₄⁻) HCl HCl AlCl3_regen AlCl₃ Product->AlCl3_regen (from AlCl₄⁻ + H⁺) G A 1. Combine AlCl₃ and CH₂Cl₂ in a flask under N₂ B 2. Cool to 0 °C A->B C 3. Add Acetyl Chloride dropwise B->C D 4. Add 3-Nitrotoluene solution dropwise C->D E 5. Stir at 0 °C to RT (monitor by TLC) D->E F 6. Quench with ice and HCl E->F G 7. Separate organic layer F->G H 8. Wash with H₂O, NaHCO₃, brine G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by chromatography or recrystallization J->K L This compound K->L

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(2-Methyl-4-nitrophenyl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Methyl-4-nitrophenyl)ethanone as a versatile and strategic building block in organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the chemical logic behind its applications, offering detailed experimental protocols for key transformations. We will delve into the nuanced reactivity of its functional groups—the nitro moiety and the acetyl group—and demonstrate how they can be selectively manipulated to construct complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of this compound

This compound, a substituted acetophenone, presents a unique combination of functionalities that render it a highly valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence of an electron-withdrawing nitro group and a reactive acetyl group on a substituted aromatic ring provides multiple avenues for synthetic elaboration.[3] The strategic positioning of the methyl group further influences the regioselectivity of subsequent reactions.

This guide will focus on two primary transformations that unlock the synthetic utility of this molecule: the reduction of the nitro group to form the corresponding aniline derivative and the condensation of the acetyl group to generate chalcone intermediates, which are precursors to a wide array of heterocyclic systems.[4] These transformations highlight the compound's role as a linchpin in the construction of diverse molecular scaffolds.

Core Synthetic Transformations and Protocols

Reduction of the Nitro Group: Accessing Key Amino Intermediates

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it provides a nucleophilic center that can be readily functionalized. The resulting 1-(4-amino-2-methylphenyl)ethanone is a valuable precursor for the synthesis of various biologically active molecules. The choice of reducing agent is critical and can be tailored to the specific requirements of the synthetic route, considering factors such as functional group tolerance and reaction conditions.[5]

A common and effective method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid.[4] This method is robust and generally provides high yields.

Protocol 1: Synthesis of 1-(4-amino-2-methylphenyl)ethanone via Nitro Group Reduction

Objective: To reduce the nitro group of this compound to yield 1-(4-amino-2-methylphenyl)ethanone.

Materials:

  • This compound

  • Tin (Sn) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and tin powder (2.5-3 equivalents).

  • With vigorous stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(4-amino-2-methylphenyl)ethanone can be purified by recrystallization or column chromatography.

Causality and Experimental Insights:

  • The use of tin in acidic media generates Sn(II) and subsequently Sn(IV) species, which act as the reducing agents for the nitro group.

  • The reaction is typically robust and high-yielding, but careful control of the initial acid addition is necessary to manage the exotherm.

  • Complete neutralization is crucial to ensure the product is in its free amine form for efficient extraction into the organic phase.

Workflow Diagram: Nitro Group Reduction

G start This compound reagents Sn, conc. HCl start->reagents Add reflux Heat to Reflux reagents->reflux workup Neutralization (NaOH) Extraction (Ethyl Acetate) reflux->workup After reaction completion product 1-(4-amino-2-methylphenyl)ethanone workup->product

Caption: Workflow for the reduction of this compound.

Claisen-Schmidt Condensation: A Gateway to Heterocyclic Scaffolds

The acetyl group of this compound is susceptible to a variety of condensation reactions. The Claisen-Schmidt condensation, a base-catalyzed reaction with an aromatic aldehyde, is a particularly useful transformation that yields a chalcone (an α,β-unsaturated ketone).[4] Chalcones are valuable intermediates in their own right and serve as precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines, pyrazoles, and flavonoids, many of which exhibit significant biological activity.[6]

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Beaker or flask

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a beaker or flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours. A precipitate will likely form.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude chalcone product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality and Experimental Insights:

  • The base (NaOH) deprotonates the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • The subsequent dehydration of the aldol addition product is facile, leading to the formation of the conjugated α,β-unsaturated ketone system.

  • Low temperatures are often employed to control the reaction rate and minimize side reactions.

Reaction Pathway: Claisen-Schmidt Condensation

G cluster_reactants Reactants start1 This compound reagents Ethanol, NaOH (aq) start1->reagents start2 Substituted Benzaldehyde start2->reagents intermediate Aldol Adduct (transient) reagents->intermediate Aldol Addition product Chalcone Derivative intermediate->product Dehydration

Caption: Pathway for the synthesis of a chalcone derivative.

Applications in Medicinal Chemistry and Drug Development

Nitrophenyl-containing compounds are prevalent in medicinal chemistry due to the diverse reactivity of the nitro group. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and be metabolically reduced in vivo to reactive species. Furthermore, nitrophenyl ethanones are precursors to a variety of pharmacologically active molecules.[1][7]

For instance, the amino-substituted derivatives obtained from the reduction of this compound can be used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The chalcones derived from this starting material are known to possess a broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.

Data Summary

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound77344-68-4C₉H₉NO₃179.17298

Data obtained from various chemical suppliers and databases.[3]

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to generate a diverse array of more complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic campaigns, from academic research to industrial drug development.

References

Application Notes & Protocols: Experimental Protocols for the Nitration of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the nitration of 2-methylacetophenone, a key transformation in the synthesis of valuable chemical intermediates. We delve into the underlying mechanistic principles, including regioselectivity governed by the directing effects of the methyl and acetyl substituents. Detailed, field-proven experimental protocols are presented, emphasizing safety, reaction optimization, work-up procedures, and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methodologies for aromatic nitration.

Scientific Principles and Mechanistic Insights

The nitration of 2-methylacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction. Understanding the reaction mechanism and the factors governing its regioselectivity is paramount for achieving the desired product with high yield and purity.

Mechanism of Electrophilic Aromatic Nitration

The reaction proceeds through a well-established three-step mechanism. The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid."

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

  • Electrophilic Attack: The π-electron system of the 2-methylacetophenone aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the stable aromatic ring and yielding the nitrated product.[1]

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Substitution Reaction HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Substrate 2-Methylacetophenone NO2+->Substrate H2O H₂O AreniumIon Arenium Ion (Sigma Complex) Substrate->AreniumIon + NO₂⁺ (Rate-determining) Product Nitro-2-methylacetophenone AreniumIon->Product - H⁺ G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A Cool H₂SO₄ to -10°C B Add 2-Methylacetophenone (Keep T < -5°C) A->B D Add Nitrating Mixture Dropwise (-9°C < T < 0°C) B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir for 2.5h at < 0°C D->E F Quench Reaction on Ice E->F G Extract with Ether F->G H Wash Organic Layer (H₂O, Na₂CO₃, Brine) G->H I Dry (MgSO₄) & Evaporate H->I J Recrystallize from Ethanol/Hexane I->J K Filter and Dry Crystals J->K L Characterize Product (MP, NMR, GC-MS) K->L

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Utilization of 1-(2-Methyl-4-nitrophenyl)ethanone in Heterocyclic Synthesis

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern medicinal chemistry. The starting material, this compound, is a particularly valuable precursor for building complex heterocyclic systems. Its utility stems from a strategic arrangement of functional groups:

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine (-NH₂). This transformation is a gateway to a multitude of cyclization strategies, as the resulting aniline derivative is a key intermediate for forming fused ring systems.

  • The Acetyl Group: The ketone carbonyl provides an electrophilic center for condensation reactions. The adjacent α-methyl group possesses acidic protons, enabling enolate formation and subsequent reactions as a nucleophile.

  • The Ortho-Methyl Group: This group provides steric influence and can be incorporated into the final heterocyclic scaffold, offering a point for further functionalization or influencing the regioselectivity of cyclization reactions.

This guide provides detailed protocols and mechanistic insights for the synthesis of prominent heterocyclic families—quinolines, indoles, and pyrimidines—using this compound as a versatile starting point. The methodologies are designed to be robust and adaptable for researchers in synthetic chemistry and drug development.

Part 1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline rings. The reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.[1] The initial and pivotal step in this pathway is the reduction of the nitro group in the starting material to form 1-(4-amino-2-methylphenyl)ethanone.

Workflow for Quinoline Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Friedländer Annulation A This compound B 1-(4-Amino-2-methylphenyl)ethanone A->B SnCl2·2H2O, HCl or Fe/NH4Cl C α-Methylene Ketone (e.g., Acetophenone) D Polysubstituted Quinoline B->D C->D

Caption: General workflow for quinoline synthesis.

Protocol 1.1: Reduction of this compound

This protocol describes the chemical reduction of the nitro group to an amine using tin(II) chloride. This is a common and high-yielding method for this transformation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (50 mmol, 5 equivalents) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated HCl (20 mL) with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield 1-(4-amino-2-methylphenyl)ethanone, which can often be used in the next step without further purification.

Protocol 1.2: Base-Catalyzed Synthesis of 2,8-Dimethyl-6-phenylquinoline

This protocol details the Friedländer condensation of the synthesized amino-ketone with acetophenone.

Materials:

  • 1-(4-Amino-2-methylphenyl)ethanone (from Protocol 1.1)

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of 1-(4-amino-2-methylphenyl)ethanone (10 mmol) in ethanol (50 mL), add acetophenone (12 mmol, 1.2 equivalents).

  • Add powdered potassium hydroxide (20 mmol, 2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,8-dimethyl-6-phenylquinoline.

Reactant B (α-Methylene Ketone)CatalystExpected Quinoline Product
AcetoneKOH or p-TsOH2,6,8-Trimethylquinoline
Ethyl acetoacetatePiperidineEthyl 2,8-dimethyl-6-methylquinoline-3-carboxylate
CyclohexanoneKOH1,2,3,4-Tetrahydro-8,10-dimethylacridine

Part 2: Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful reaction for creating the indole nucleus from a phenylhydrazine and a carbonyl compound.[2] To utilize our starting material, it must first be converted into the corresponding phenylhydrazine derivative. This multi-step process involves reduction of the nitro group, diazotization of the resulting amine, and subsequent reduction of the diazonium salt.

Workflow for Indole Synthesis

G A This compound B 1-(4-Amino-2-methylphenyl)ethanone A->B Reduction C 4-Acetyl-3-methylbenzenediazonium chloride B->C NaNO2, HCl 0-5 °C D 1-(4-Hydrazinyl-2-methylphenyl)ethanone C->D SnCl2, HCl F Polysubstituted Indole D->F Acid Catalyst (e.g., H2SO4, PPA) E Ketone or Aldehyde (e.g., Acetone) E->F

Caption: Multi-step workflow for indole synthesis.

Protocol 2.1: Synthesis of 1-(4-Hydrazinyl-2-methylphenyl)ethanone Hydrochloride

This protocol outlines the conversion of the amino-ketone to its hydrazine salt.

Materials:

  • 1-(4-Amino-2-methylphenyl)ethanone (from Protocol 1.1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Beakers, ice bath, magnetic stirrer

Procedure:

  • Diazotization: Dissolve 1-(4-amino-2-methylphenyl)ethanone (10 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL), cooling the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete to form the diazonium salt solution.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (30 mmol) in concentrated HCl (20 mL) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.

  • Stir the mixture for an additional hour at 0-5 °C.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then diethyl ether.

  • Dry the product under vacuum. The resulting 1-(4-hydrazinyl-2-methylphenyl)ethanone hydrochloride is used directly in the next step.

Protocol 2.2: Fischer Synthesis of 2,5,7-Trimethyl-1H-indole

This protocol describes the cyclization of the hydrazine with acetone.

Materials:

  • 1-(4-Hydrazinyl-2-methylphenyl)ethanone hydrochloride (from Protocol 2.1)

  • Acetone

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Mix 1-(4-hydrazinyl-2-methylphenyl)ethanone hydrochloride (10 mmol) with an excess of acetone (20 mL).

  • Slowly and carefully add polyphosphoric acid (20 g) or concentrated sulfuric acid (5 mL) to the mixture while stirring and cooling in an ice bath.

  • After the addition, heat the mixture to 80-100 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution or aqueous ammonia.

  • The crude indole product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Part 3: Synthesis of Pyrimidines via Three-Component Reaction

Pyrimidines are typically synthesized by condensing a compound with an N-C-N fragment (like an amidine or urea) with a C-C-C fragment (like a 1,3-dicarbonyl compound).[3][4] A modern and efficient approach involves a one-pot, three-component reaction of a ketone, an ammonium salt (as an ammonia source), and a C1 synthon like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5]

Workflow for Pyrimidine Synthesis

G A This compound D 4-(2-Methyl-4-nitrophenyl)-pyrimidine A->D B NH4OAc B->D C DMF-DMA C->D NH4I (cat.) Heat

Caption: Three-component synthesis of a pyrimidine derivative.

Protocol 3.1: Synthesis of 4-(2-Methyl-4-nitrophenyl)pyrimidine

This protocol is based on a metal-free, three-component reaction promoted by ammonium iodide.[5]

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium iodide (NH₄I)

  • Sealed reaction vial, magnetic stirrer, heating block

Procedure:

  • In a sealed reaction vial, combine this compound (1 mmol), ammonium acetate (2.5 mmol), and ammonium iodide (0.2 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (2 mmol).

  • Seal the vial tightly and heat the mixture at 120 °C for 12-16 hours with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-(2-Methyl-4-nitrophenyl)pyrimidine.

References

Application Notes and Protocols: Selective Reduction of the Nitro Group in 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of aromatic amines is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. The target molecule, 1-(4-Amino-2-methylphenyl)ethanone, is a valuable synthetic intermediate whose preparation hinges on the selective reduction of its nitro precursor, 1-(2-Methyl-4-nitrophenyl)ethanone.

The primary chemical challenge in this transformation is one of chemoselectivity: the efficient reduction of the aromatic nitro group to a primary amine while leaving the ketone functionality intact. This guide provides a comprehensive analysis of various reduction methodologies, detailing the causality behind procedural choices and offering field-proven, step-by-step protocols for researchers and drug development professionals. We will focus on methods that offer high selectivity, operational simplicity, and scalability.

Reaction Overview: The Core Transformation

The fundamental reaction involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂) through the addition of six hydrogen equivalents.

start This compound product 1-(4-Amino-2-methylphenyl)ethanone (Product) start->product Selective Reduction reagents [Reducing Agent]

Caption: General scheme for the reduction of this compound.

Methodologies for Selective Nitro Group Reduction

Several established methods can achieve the reduction of aromatic nitro groups.[1] However, the presence of the ketone in this compound requires careful selection of the reducing agent to prevent unwanted side reactions, such as reduction of the carbonyl to a secondary alcohol.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction.[2]

  • Palladium on Carbon (Pd/C): This is often the preferred catalyst for its high activity.[2][3] The reaction is typically performed under a hydrogen atmosphere (from a balloon to high-pressure autoclaves). While effective, over-reduction of the aryl ketone to an alcohol or even a methylene group can occur under harsh conditions (high pressure or temperature).[4]

  • Raney Nickel: An alternative to Pd/C, Raney Nickel is particularly useful when dehalogenation is a concern on other substrates.[2] It is a potent catalyst for nitro group reduction.

Metal-in-Acid Reduction

This classic approach offers excellent chemoselectivity for nitro groups over carbonyls and is often more practical for laboratory-scale synthesis without specialized pressure equipment.[5]

  • Iron in Acidic Media (Fe/HCl or Fe/AcOH): The use of iron powder in the presence of an acid like acetic acid or hydrochloric acid is a robust, inexpensive, and environmentally benign method.[2][6][7] It is highly selective for the nitro group.

  • Stannous Chloride (Tin(II) Chloride, SnCl₂): SnCl₂ is a mild and effective reducing agent that provides excellent selectivity for nitro groups in the presence of other reducible functionalities like ketones and nitriles.[2][8][9] The work-up can sometimes be complicated by the formation of tin oxides.[8]

  • Zinc in Acidic Media (Zn/HCl or Zn/AcOH): Similar to iron, zinc metal in acid is an effective system for this transformation.[2][5][10]

Metal Hydride-Based Systems

Standard metal hydrides present challenges for this specific transformation.

  • Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is unsuitable as it reduces aromatic nitro compounds to azo products and would readily reduce the ketone.[2][11]

  • Sodium Borohydride (NaBH₄): By itself, NaBH₄ is incapable of reducing a nitro group but will reduce the ketone.[12][13][14] However, its reducing power can be enhanced by combining it with transition metal salts like NiCl₂ or FeCl₂.[12][15][16] While these systems can reduce nitro groups, achieving perfect selectivity over a ketone requires careful optimization and may not be as reliable as the metal-in-acid methods for this substrate.

Comparative Analysis of Recommended Methods

The selection of a specific protocol depends on available equipment, scale, cost, and desired purity.

MethodReagents & ConditionsKey AdvantagesKey DisadvantagesSelectivity for NO₂ vs. C=O
Catalytic Hydrogenation H₂ gas, Pd/C, Ethanol/MethanolHigh yield, clean reaction, easy product isolation.[3]Requires specialized pressure equipment; catalyst can be pyrophoric; potential for ketone reduction.[4]Good to Excellent
Iron in Acetic Acid Fe powder, Acetic Acid, EthanolInexpensive, operationally simple, highly selective, environmentally friendly.[7]Reaction can be heterogeneous and require heating; iron waste.Excellent
Stannous Chloride SnCl₂·2H₂O, Ethanol/Ethyl AcetateMild conditions, excellent selectivity, tolerates many functional groups.[2][8]Stoichiometric tin waste can be toxic and difficult to remove during work-up.[8]Excellent

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the synthesis and purification of 1-(4-Amino-2-methylphenyl)ethanone.

Caption: Generalized experimental workflow for the reduction and purification.

Protocol 1: Reduction using Iron in Acetic Acid

This protocol is recommended for its high selectivity, low cost, and operational simplicity.

Materials and Reagents:

  • This compound

  • Iron powder (fine grade, <325 mesh)

  • Glacial Acetic Acid

  • Ethanol (or Methanol)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® (Diatomaceous earth)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Equipment for filtration and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), ethanol (10 mL per gram of starting material), and glacial acetic acid (5 mL per gram of starting material).

  • Addition of Iron: To the stirring solution, add iron powder (4.0 eq) portion-wise to control the initial exotherm.

  • Reaction: Heat the resulting suspension to reflux (approx. 80-90°C) and maintain for 2-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Filtration: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).

  • Work-up - Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(4-Amino-2-methylphenyl)ethanone can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) or by silica gel column chromatography.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This method is valued for its mild conditions and high chemoselectivity.

Materials and Reagents:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Sodium Hydroxide solution (e.g., 2 M NaOH)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of starting material).

  • Addition of Reductant: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) to the solution.[2] The reaction is often exothermic. If necessary, cool the flask in an ice-water bath to maintain a temperature below 50°C.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 1-3 hours. Monitor the reaction's completion by TLC.

  • Work-up - Quenching and Basification: Cool the reaction mixture in an ice bath and slowly pour it into a beaker of crushed ice. Carefully add 2 M NaOH solution with stirring until the mixture is strongly basic (pH > 10). This will precipitate tin hydroxides.

  • Work-up - Filtration and Extraction: Filter the resulting slurry, washing the solid cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate two more times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography as described in Protocol 1.

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry after filtration.

  • Acids and Bases: Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact. Neutralization steps can be exothermic and should be performed slowly with cooling.

  • Tin Compounds: Tin salts are toxic and pose an environmental hazard.[8] Dispose of tin-containing waste according to institutional guidelines.

References

Application Notes and Protocols for Ketone-Centric Reactions of 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

1-(2-Methyl-4-nitrophenyl)ethanone is a substituted aromatic ketone of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. The strategic placement of the methyl and nitro groups on the phenyl ring, in conjunction with the reactive ketone functionality, provides a scaffold amenable to a wide array of chemical transformations. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the ortho-methyl group modulate the reactivity of both the aromatic ring and the acetyl moiety, presenting unique challenges and opportunities for synthetic chemists.

This technical guide provides an in-depth exploration of reactions targeting the ketone functionality of this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed, adaptable protocols for key reactions including reduction, condensation, halogenation, and oxidation.

Understanding the Reactivity of the Ketone in this compound

The reactivity of the carbonyl group in this compound is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

  • Electronic Effects : The potent electron-withdrawing nitro group at the para-position significantly increases the electrophilicity of the carbonyl carbon. This is due to the delocalization of electron density from the carbonyl group into the aromatic ring, which is further enhanced by the nitro group's resonance and inductive effects. Consequently, the ketone is more susceptible to nucleophilic attack compared to unsubstituted acetophenone.[1] The methyl group at the ortho-position has a mild electron-donating inductive effect, which slightly counteracts the electron-withdrawing effect of the nitro group, but the overall electronic character of the carbonyl carbon remains highly electrophilic.

  • Steric Effects : The ortho-methyl group introduces steric hindrance around the carbonyl center. This can influence the approach of bulky nucleophiles or reagents, potentially slowing down reaction rates compared to an unhindered ketone like 1-(4-nitrophenyl)ethanone. This steric impediment must be a key consideration when selecting reagents and optimizing reaction conditions.

The acidic protons on the methyl group of the acetyl moiety (α-protons) are also activated by the electron-withdrawing nature of the aromatic ring, making them susceptible to deprotonation by a base. This is a crucial aspect for condensation reactions.

I. Reduction of the Ketone Functionality

The reduction of the ketone in this compound can yield either the corresponding secondary alcohol, 1-(2-methyl-4-nitrophenyl)ethanol, or be taken further to the fully reduced methylene group, 1-ethyl-2-methyl-4-nitrobenzene. The choice of reducing agent and reaction conditions is paramount to achieve the desired outcome, especially given the presence of the easily reducible nitro group.

A. Selective Reduction to the Secondary Alcohol

For the selective reduction of the ketone to an alcohol without affecting the nitro group, mild hydride donors are the reagents of choice.

Key Considerations:

  • Chemoselectivity : Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the ketone and the nitro group. Therefore, milder reagents are essential.

  • Reagent : Sodium borohydride (NaBH₄) is the most common and effective reagent for this transformation. It is highly selective for aldehydes and ketones in the presence of less reactive functional groups like nitro groups and esters.[2][3]

  • Solvent : Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. They also serve to protonate the initially formed alkoxide.[3]

Protocol 1: Sodium Borohydride Reduction to 1-(2-Methyl-4-nitrophenyl)ethanol

This protocol is adapted from established procedures for the reduction of substituted acetophenones.[4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(2-methyl-4-nitrophenyl)ethanol, which can be purified by recrystallization or column chromatography.

Table 1: Summary of Reduction Conditions for Substituted Acetophenones

Starting MaterialReducing AgentSolventProductTypical Yield (%)Reference
4-NitroacetophenoneNaBH₄Methanol1-(4-Nitrophenyl)ethanol>90[4]
1-(3-Nitrophenyl)propan-1-oneNaBH₄Ethanol1-(3-Nitrophenyl)propan-1-olHigh[5]
AcetophenoneNaBH₄Methanol1-Phenylethanol>95[2]
B. Complete Reduction to the Methylene Group (Deoxygenation)

Complete reduction of the ketone to a methylene group while preserving the nitro group is challenging due to the harsh conditions typically required for deoxygenation reactions like the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6][7] These strongly acidic conditions are likely to reduce the nitro group to an amine.[5]

  • Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone followed by heating with a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol.[8][9] While performed under basic conditions, the high temperatures required may not be compatible with the nitro group.

A more suitable approach for this selective transformation is a two-step procedure involving the conversion of the ketone to a tosylhydrazone, followed by reduction with a mild hydride reagent.[5][10]

Protocol 2: Two-Step Deoxygenation via Tosylhydrazone

Step 1: Formation of the Tosylhydrazone

  • Dissolve this compound (1.0 eq) and p-toluenesulfonhydrazide (1.1 eq) in methanol or ethanol.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The tosylhydrazone product will often precipitate.

  • Collect the solid by filtration, wash with cold solvent, and dry.

Step 2: Reduction of the Tosylhydrazone

  • Suspend the dried tosylhydrazone (1.0 eq) in a suitable solvent such as sulfolane or a mixture of DMF and sulfolane.

  • Add sodium cyanoborohydride (NaCNBH₃) (2-3 eq). Caution: NaCNBH₃ is highly toxic.

  • Heat the mixture to 100-120 °C and stir for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

II. Condensation Reactions: The Claisen-Schmidt Condensation

The acidic α-protons of this compound allow it to participate in base-catalyzed condensation reactions with aldehydes that lack α-protons, a classic example being the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).[11]

Key Considerations:

  • Base : A moderately strong base like sodium hydroxide or potassium hydroxide is typically used to generate the enolate nucleophile.[12]

  • Aldehyde Partner : Aromatic aldehydes are common reaction partners. The electrophilicity of the aldehyde will influence the reaction rate.

  • Dehydration : The initial aldol addition product readily dehydrates under the reaction conditions to form the stable, conjugated chalcone.

Protocol 3: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol is a general procedure that can be adapted for various aromatic aldehydes.[12][13]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Glacial acetic acid or dilute HCl

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol.

  • In a separate beaker, prepare a solution of NaOH or KOH in water or ethanol.

  • Cool the ketone-aldehyde solution in an ice bath and slowly add the basic solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. A precipitate of the chalcone product may form.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture by the slow addition of glacial acetic acid or dilute HCl until it is neutral or slightly acidic.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the crude chalcone. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Claisen_Schmidt_Condensation Figure 1: Claisen-Schmidt Condensation Workflow Ketone This compound Reaction_Mixture Reaction Mixture (0°C to RT) Ketone->Reaction_Mixture Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Mixture Base Base (NaOH/KOH) Ethanol Base->Reaction_Mixture Catalyst Workup Acidic Workup (Ice, H⁺) Reaction_Mixture->Workup Stirring Product Chalcone Product (α,β-Unsaturated Ketone) Workup->Product Precipitation & Filtration

Caption: Workflow for the synthesis of chalcones.

III. α-Halogenation of the Ketone

The α-protons of this compound can be substituted with halogens (Cl, Br, I) under acidic or basic conditions. The resulting α-haloketones are valuable synthetic intermediates.[14]

Key Considerations:

  • Acid-Catalyzed Halogenation : This method typically leads to mono-halogenation. The reaction proceeds through an enol intermediate.[15][16] The rate is independent of the halogen concentration.

  • Base-Promoted Halogenation : Under basic conditions, polyhalogenation is common because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster.[16][17]

Protocol 4: Acid-Catalyzed α-Bromination

This protocol is based on standard procedures for the α-bromination of acetophenones.[15]

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • In a dropping funnel, place a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood.

  • Add the bromine solution dropwise to the stirred ketone solution at room temperature. The red-brown color of the bromine should disappear as it is consumed.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours, or until the bromine color has faded.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • The crude α-bromo ketone can be purified by recrystallization from a suitable solvent like ethanol.

IV. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid.[18] For an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl.

Key Considerations:

  • Migratory Aptitude : The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl.[19][20] In this case, the 2-methyl-4-nitrophenyl group has a higher migratory aptitude than the methyl group. Therefore, the expected product is 2-methyl-4-nitrophenyl acetate.

  • Peroxyacid : Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[21]

Protocol 5: Baeyer-Villiger Oxidation to 2-Methyl-4-nitrophenyl acetate

This protocol is adapted from general procedures for the Baeyer-Villiger oxidation of aryl ketones.[19][21]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Reaction_Pathways Figure 2: Key Reactions of the Ketone Functionality cluster_reduction Reduction cluster_condensation Condensation cluster_halogenation Halogenation cluster_oxidation Oxidation Start This compound Alcohol 1-(2-Methyl-4-nitrophenyl)ethanol Start->Alcohol NaBH₄, MeOH Alkane 1-Ethyl-2-methyl-4-nitrobenzene Start->Alkane 1. TsNHNH₂ 2. NaCNBH₃ Chalcone Chalcone Derivative Start->Chalcone ArCHO, NaOH/EtOH HaloKetone α-Halo Ketone Start->HaloKetone Br₂, AcOH Ester 2-Methyl-4-nitrophenyl acetate Start->Ester m-CPBA, DCM

References

Application Note: A Scalable and Optimized Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Methyl-4-nitrophenyl)ethanone is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production on a larger scale, however, presents significant challenges related to reaction control, safety, and regioselectivity. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. The protocol is centered around the Friedel-Crafts acylation of 3-nitrotoluene, a robust and well-established reaction.[1] We will delve into the mechanistic principles, process parameter optimization, a detailed step-by-step experimental protocol, and critical safety considerations essential for transitioning from laboratory to pilot-plant scale.

Introduction

Aryl ketones are fundamental building blocks in organic synthesis. Specifically, this compound (CAS No. 77344-68-4) serves as a key precursor for compounds with potential biological activities, making its efficient synthesis a topic of considerable interest.[2][3] The classical method for its preparation is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[4][5]

While effective at the lab scale, scaling this reaction introduces complexities. The high exothermicity, the use of moisture-sensitive and corrosive reagents like aluminum chloride (AlCl₃) and acetyl chloride, and the generation of hydrogen chloride (HCl) gas necessitate a meticulously designed process to ensure safety, efficiency, and reproducibility.[6] This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries, offering field-proven insights to navigate these scale-up challenges successfully.

Reaction Principle and Mechanism

The synthesis is achieved through the Friedel-Crafts acylation of 3-nitrotoluene. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is a resonance-stabilized acylium ion.[4]

Mechanism Steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[6]

  • Electrophilic Attack: The π-electron system of the 3-nitrotoluene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of acylation. The methyl group (-CH₃) is an ortho-, para-director and activating, while the nitro group (-NO₂) is a meta-director and strongly deactivating. The acylation occurs at the 6-position (ortho to the methyl group and meta to the nitro group), which is the most activated and sterically accessible position, leading to the desired product.

  • Rearomatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst, while also producing HCl gas.[6]

However, the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst for the reaction to proceed to completion.[5][7]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization cluster_2 Step 4: Catalyst Regeneration AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl3_1 AlCl₃ AlCl3_1->Acylium + Nitrotoluene 3-Nitrotoluene SigmaComplex Sigma Complex (Arenium Ion) Nitrotoluene->SigmaComplex + Product This compound AlCl4 AlCl₄⁻ HCl HCl AlCl4->HCl + H⁺ AlCl3_2 AlCl₃ AlCl4->AlCl3_2 + H⁺ Acylium->AlCl4 Acylium->SigmaComplex + SigmaComplex->Product - H⁺ (via AlCl₄⁻)

Caption: Mechanism of Friedel-Crafts Acylation.

Process Parameters and Scale-Up Optimization

Careful control over process parameters is the cornerstone of a successful and safe scale-up.

ParameterRecommended ConditionRationale & Scale-Up Insight
Stoichiometry 3-Nitrotoluene: 1.0 eqAcetyl Chloride: 1.1 eqAluminum Chloride: 1.2 eqA slight excess of acetyl chloride ensures complete consumption of the starting material. A stoichiometric excess of AlCl₃ is crucial as it complexes with both the acyl chloride and the product ketone, preventing catalyst deactivation.[8]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These solvents are inert, have low boiling points for easy removal, and effectively dissolve the reactants and the AlCl₃ complex. Ensure the solvent is anhydrous, as moisture deactivates the catalyst.[8]
Temperature 0 to 5 °C during addition;Room temperature for reactionThe formation of the acylium ion complex is highly exothermic.[6] Maintaining a low temperature during reagent addition is critical to prevent thermal runaway and minimize side reactions. A controlled ramp to room temperature allows the reaction to proceed to completion.
Reagent Addition Slow, dropwise addition of 3-nitrotoluene solution to the AlCl₃/acetyl chloride slurry.This order of addition maintains a high concentration of the electrophile. Adding the aromatic substrate slowly to the pre-formed complex is key for controlling the reaction exotherm on a large scale.
Reaction Monitoring TLC (e.g., 4:1 Hexanes:Ethyl Acetate), HPLC, or GC-MSIn-process controls are vital to determine the reaction endpoint, preventing the formation of impurities from extended reaction times.[9]
Quenching Slow addition of reaction mixture to a mixture of crushed ice and concentrated HCl.This is the most hazardous step on a large scale. The quench must be performed slowly and with vigorous stirring in a well-ventilated area to manage the highly exothermic decomposition of the aluminum complexes and the evolution of HCl gas.[10]

Detailed Experimental Protocol

Safety Precaution: This procedure involves corrosive, water-sensitive, and hazardous materials. It must be performed in a well-ventilated fume hood or a suitable reactor system. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory.

Materials and Equipment
  • Reagents: 3-Nitrotoluene (≥99%), Acetyl Chloride (≥99%), Anhydrous Aluminum Chloride (≥99%), Dichloromethane (DCM, anhydrous), Concentrated Hydrochloric Acid (37%), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄), Hexanes, Ethyl Acetate.

  • Equipment: Jacketed glass reactor with a mechanical stirrer, thermocouple, condenser fitted with a gas scrubber (e.g., containing NaOH solution), and a pressure-equalizing dropping funnel. Separatory funnel, rotary evaporator, and recrystallization apparatus.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system and ensure all glassware is thoroughly dried. Purge the system with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.[6]

  • Charging Reagents: Charge the reactor with anhydrous DCM (approx. 5 mL per gram of 3-nitrotoluene). Begin stirring and cool the vessel to 0 °C using a circulating chiller.

  • Catalyst Addition: Cautiously and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the cold DCM. The slurry should be stirred until a uniform suspension is achieved.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 15-20 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 3-nitrotoluene (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Reaction Quench: Prepare a separate vessel containing a vigorously stirred mixture of crushed ice (approx. 10 g per gram of AlCl₃) and concentrated HCl (approx. 1 mL per gram of AlCl₃). CAUTION: Slowly and carefully transfer the reaction mixture into the ice/HCl slurry. This process is highly exothermic and will release HCl gas. Ensure the rate of addition allows for effective temperature and gas management.[1]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Purification
  • The crude solid can be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Reactor & Purge with N₂ B Charge DCM & Cool to 0 °C A->B C Add AlCl₃ & Acetyl Chloride B->C D Slowly Add 3-Nitrotoluene Solution (0-5 °C) C->D E Warm to RT & Stir for 2-4h D->E F Monitor by TLC/HPLC E->F G Quench into Ice/HCl F->G H Separate Layers & Extract G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry, Concentrate & Recrystallize I->J K Pure this compound J->K Final Product

Caption: Experimental Workflow for Scale-Up Synthesis.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Yellowish to off-white solid
Melting Point Approx. 65-68 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1-8.3 (m, 2H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.5 (s, 3H, Ar-CH₃)
Purity (HPLC) ≥98%

Conclusion

The Friedel-Crafts acylation of 3-nitrotoluene provides a reliable and effective route for the large-scale synthesis of this compound. Success in scaling up this process hinges on a deep understanding of the reaction mechanism and meticulous control over key parameters, especially temperature during reagent addition and the quenching step. By adhering to the optimized protocol and safety guidelines detailed in this note, researchers and production chemists can achieve high yields of the desired product safely and reproducibly.

References

Application Note & Protocols: Derivatization of 1-(2-Methyl-4-nitrophenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the strategic generation of diverse chemical libraries from a common scaffold is a cornerstone of identifying novel bioactive agents.[1][2] The concept of Diversity-Oriented Synthesis (DOS) allows for the rapid exploration of chemical space, increasing the probability of discovering hits against various biological targets.[1] 1-(2-Methyl-4-nitrophenyl)ethanone is an excellent starting scaffold for DOS-based library synthesis due to the presence of three distinct and chemically addressable functional groups: a nitro group, a ketone, and a benzylic methyl group. Each of these sites can be selectively modified to generate a wide array of derivatives with diverse physicochemical properties, which is crucial for modulating biological activity.[3] This guide provides detailed protocols and scientific rationale for the derivatization of this versatile starting material, aimed at creating compound libraries for biological screening.

The aminoacetophenone core, which is readily accessible from the title compound, is a privileged structure found in numerous natural products and pharmaceuticals, highlighting its importance in medicinal chemistry.[1][2] By leveraging the distinct reactivity of the nitro and ketone functionalities, researchers can systematically generate libraries of amides, sulfonamides, secondary amines, and alcohols, each introducing new steric and electronic features to probe interactions with biological targets.

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of this compound primarily focuses on two key transformations: the reduction of the aromatic nitro group to a primary amine and various reactions at the ketone moiety. These two pathways can be pursued independently or sequentially to maximize structural diversity from the single starting material.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Key Intermediates cluster_3 Final Derivative Classes SM This compound P1 Pathway A: Nitro Group Reduction SM->P1 P2 Pathway B: Ketone Reduction SM->P2 INT1 1-(4-Amino-2-methylphenyl)ethanone P1->INT1 INT2 1-(2-Methyl-4-nitrophenyl)ethanol P2->INT2 D1 Amides / Sulfonamides INT1->D1 Acylation / Sulfonylation D2 Secondary Amines (via Reductive Amination) INT1->D2 Reaction with Carbonyls D3 Alcohols & Esters INT2->D3 Esterification

Figure 1: High-level workflow for the derivatization of the parent scaffold.

Pathway A: Derivatization via the Nitro Group

The reduction of the aromatic nitro group to a primary aniline is a pivotal first step, unlocking a vast potential for subsequent chemical modifications. The resulting 1-(4-Amino-2-methylphenyl)ethanone is a versatile intermediate for building libraries of amides, sulfonamides, and for engaging in further reactions like reductive amination or the synthesis of heterocyclic systems.[4][5][6]

Protocol 1: Reduction of this compound to 1-(4-Amino-2-methylphenyl)ethanone

Rationale: The reduction of an aromatic nitro group in the presence of a ketone requires a chemoselective reagent. While catalytic hydrogenation (e.g., H₂/Pd-C) is effective, it can sometimes lead to over-reduction of the ketone.[7] Tin(II) chloride (SnCl₂) in acidic medium is a classic and highly reliable method for selectively reducing nitroarenes without affecting other reducible groups like ketones.[7][8][9] The reaction proceeds via electron transfer from Sn²⁺, and the resulting tin oxides can be managed during workup.[8][10]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 5 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl (5.0-6.0 eq) dropwise to the stirring mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH 9-10). This will precipitate tin salts as tin hydroxides.

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 1-(4-Amino-2-methylphenyl)ethanone, can be purified by column chromatography on silica gel or by recrystallization.[11]

Subsequent Derivatization of 1-(4-Amino-2-methylphenyl)ethanone

The newly installed aniline group is a powerful handle for diversification.

Rationale: Converting the primary amine to an amide is a fundamental transformation in medicinal chemistry. It replaces a hydrogen bond donor with an acceptor, alters polarity, and introduces diverse side chains (R groups) that can probe specific binding pockets in a biological target.

Procedure:

  • Dissolve 1-(4-Amino-2-methylphenyl)ethanone (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or pyridine (1.2-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the amide product, which can be further purified by chromatography or recrystallization.

Acylating Agent Base Expected Product Class
Benzoyl chloridePyridineN-Benzoyl derivative
Acetyl chlorideTriethylamineN-Acetyl derivative
Cyclopropanecarbonyl chlorideTriethylamineN-Cyclopropylcarbonyl derivative

Table 1: Example reagents for N-acylation.

Pathway B: Derivatization via the Ketone Moiety

The ketone functionality offers a second major axis for diversification, primarily through reduction or reductive amination. These transformations can be performed on either the starting nitro-containing material or the aniline intermediate generated in Pathway A.

Protocol 2: Reduction of Ketone to a Secondary Alcohol

Rationale: Reducing the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor group. This change can significantly impact a molecule's binding orientation and solubility. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones that will not reduce the nitro group, making it ideal for this transformation.[11][12]

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15-20 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or dilute acetic acid to destroy excess NaBH₄.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-(2-Methyl-4-nitrophenyl)ethanol.

Protocol 3: Reductive Amination of the Ketone

Rationale: Reductive amination is one of the most powerful and widely used methods for synthesizing substituted amines.[13] It involves the reaction of a ketone with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.[13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this one-pot reaction as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate.[15]

G cluster_0 Inputs cluster_1 Process cluster_2 Output Ketone 1-(4-Amino-2-methylphenyl)ethanone Mix Mix & Stir in DCE Ketone->Mix Amine Primary Amine (R-NH2) Amine->Mix Reagent NaBH(OAc)3 Acetic Acid (cat.) Reagent->Mix Imine In situ Imine Formation Mix->Imine Step 1 Reduction In situ Reduction Imine->Reduction Step 2 Product Substituted Secondary Amine Reduction->Product

Figure 2: Workflow for one-pot reductive amination.

Procedure:

  • To a flask containing 1-(4-Amino-2-methylphenyl)ethanone (1.0 eq) dissolved in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF, add the desired primary amine (1.1-1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine derivative by column chromatography.

Amine Input Expected Product Feature Potential Biological Relevance
CyclopropylamineSmall, rigid cyclopropyl groupProbing small hydrophobic pockets
BenzylamineFlexible aromatic side chainPi-stacking interactions
MorpholineHeterocyclic, polar groupImproved aqueous solubility

Table 2: Example amine inputs for library generation via reductive amination.

Conclusion

This compound serves as a highly effective and versatile starting point for the generation of diverse compound libraries. By systematically applying the protocols outlined in this guide, researchers can efficiently synthesize a wide range of derivatives targeting the core aniline and ketone functionalities. The strategic combination of these reactions allows for a thorough exploration of the chemical space around this scaffold, providing a robust platform for hit identification and lead optimization in drug discovery programs.

References

Application Notes and Protocols: The Strategic Use of 1-(2-Methyl-4-nitrophenyl)ethanone in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the efficient construction of novel molecular scaffolds with potential therapeutic activity is paramount. The substituted acetophenone, 1-(2-Methyl-4-nitrophenyl)ethanone, represents a key starting material, embodying latent functionalities that can be strategically exploited to generate a diverse array of bioactive molecules. The presence of a reactive acetyl group, an activating methyl group, and a versatile nitro group on the phenyl ring makes this compound a valuable precursor for the synthesis of complex heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of biologically relevant pyrazole and pyrimidine derivatives. These heterocyclic cores are prevalent in a multitude of FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] We will dissect the causality behind experimental choices, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: The Chalcone Intermediate Pathway

A cornerstone of our synthetic approach is the conversion of this compound into a chalcone intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, are themselves a class of bioactive molecules and serve as highly versatile precursors for the synthesis of various five- and six-membered heterocycles.[3][4] The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and high-yielding reaction between an acetophenone and an aromatic aldehyde.[3][5][6]

The α,β-unsaturated ketone moiety of the chalcone is an excellent Michael acceptor and is primed for cyclocondensation reactions with various binucleophiles to afford a range of heterocyclic systems. This two-step approach—synthesis of the chalcone followed by cyclization—provides a modular and efficient route to libraries of potential drug candidates.

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Heterocycle Formation Start This compound Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Pyrazole_Synth Cyclization with Hydrazine Hydrate Chalcone->Pyrazole_Synth Pyrimidine_Synth Cyclization with Guanidine/Thiourea Chalcone->Pyrimidine_Synth Pyrazole Bioactive Pyrazole Derivative Pyrazole_Synth->Pyrazole Pyrimidine Bioactive Pyrimidine Derivative Pyrimidine_Synth->Pyrimidine G cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis start This compound + Ar-CHO reaction1 Claisen-Schmidt Condensation (NaOH, EtOH, RT) start->reaction1 chalcone Chalcone Intermediate reaction1->chalcone reaction2 Cyclocondensation (MeOH, Reflux) chalcone->reaction2 Pathway A reaction3 Cyclocondensation (Base, EtOH, Reflux) chalcone->reaction3 Pathway B reagent_pz Hydrazine Hydrate reagent_pz->reaction2 pyrazole Pyrazole Derivative reaction2->pyrazole reagent_py Guanidine HCl reagent_py->reaction3 pyrimidine Pyrimidine Derivative reaction3->pyrimidine

References

Application Note & Protocols: Strategic Synthesis of Highly Functionalized Quinolines via Friedländer Annulation Utilizing 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and capacity for extensive functionalization have made it a "privileged scaffold" in drug discovery. Quinoline derivatives are the active core in a wide array of pharmaceuticals, demonstrating therapeutic properties that include antimalarial (e.g., chloroquine, quinine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and antihypertensive activities.[1][3][4][5] The ongoing exploration of novel quinoline structures continues to yield promising candidates for treating a spectrum of human diseases.[2]

Among the myriad of synthetic routes to this vital scaffold, the Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods.[6][7][8] It facilitates the construction of polysubstituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group.[8][9] This application note provides a detailed guide to leveraging the Friedländer annulation for the synthesis of quinoline derivatives bearing a 2-methyl-4-nitrophenyl substituent, using 1-(2-Methyl-4-nitrophenyl)ethanone as the key α-methylene-containing building block. The presence of the nitro group on the resulting quinoline offers a valuable synthetic handle for further chemical elaboration, enabling the development of diverse compound libraries for screening and drug development.

The Friedländer Annulation: Mechanism and Rationale

The power of the Friedländer synthesis lies in its convergent nature, efficiently assembling the quinoline core from two distinct carbonyl-containing fragments. The reaction is typically catalyzed by either acid or base, and the mechanistic pathway can vary accordingly.[6][10]

Core Mechanism: The reaction proceeds via an initial intermolecular condensation between the o-aminoaryl carbonyl and the enol or enolate of the α-methylene ketone, followed by a cyclodehydration step to form the aromatic quinoline ring.[6][9]

Two primary mechanistic pathways are generally considered[10][11]:

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl partners to form an aldol adduct. This intermediate then undergoes cyclization via attack of the aniline nitrogen onto the carbonyl, followed by dehydration to yield the quinoline.

  • Schiff Base-First Pathway: The aniline nitrogen of the o-aminoaryl ketone first condenses with the carbonyl of the α-methylene partner to form a Schiff base (imine) or, more likely, an enamine intermediate. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration.

Under the acidic or basic conditions commonly employed, experimental evidence suggests the initial rate-limiting step is the intermolecular aldol condensation.[11]

Caption: General mechanism of the Friedländer quinoline synthesis.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice between acid and base catalysis is critical.

    • Acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids) activate the carbonyl group of the o-aminoaryl ketone, making it more susceptible to nucleophilic attack by the enol form of the α-methylene partner.[6][10]

    • Base catalysts (e.g., KOH, KOtBu, DBU) function by deprotonating the α-carbon of this compound, generating a more potent enolate nucleophile for the initial condensation step.[6]

  • Solvent: The choice of solvent depends on the catalyst. Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used for acidic conditions, while non-polar solvents such as toluene may be preferred for base-mediated reactions to manage reactivity.[6] In some modern approaches, neat acetic acid can serve as both the solvent and catalyst, particularly under microwave irradiation.[12]

  • Temperature: Traditional methods often require elevated temperatures (reflux) to drive the condensation and dehydration steps to completion.[6] However, the use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][13]

Experimental Protocols

The following protocols are designed as self-validating systems for the synthesis of quinoline derivatives using this compound. Success is determined by the formation of the target product, which can be confirmed through standard analytical techniques.

Protocol 1: Acid-Catalyzed Synthesis of 2-(2-Methyl-4-nitrophenyl)-4-phenylquinoline

This protocol details the reaction between an o-aminoaryl ketone (2-aminobenzophenone) and this compound under acid catalysis.

Reaction Scheme:

Materials and Reagents:

Reagent M.W. Amount Moles (mmol)
2-Aminobenzophenone 197.24 g/mol 197 mg 1.0
This compound 179.17 g/mol 197 mg 1.1
p-Toluenesulfonic acid (p-TsOH) 172.20 g/mol 17.2 mg 0.1

| Toluene | - | 5 mL | - |

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (197 mg, 1.0 mmol), this compound (197 mg, 1.1 mmol), and p-toluenesulfonic acid (17.2 mg, 0.1 mmol).

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure quinoline derivative as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Microwave-Assisted Synthesis of 2-(2-Methyl-4-nitrophenyl)-quinoline

This protocol outlines a rapid, modern approach using microwave irradiation with an o-aminoaryl aldehyde (2-aminobenzaldehyde).[12]

Reaction Scheme:

Materials and Reagents:

Reagent M.W. Amount Moles (mmol)
2-Aminobenzaldehyde 121.14 g/mol 121 mg 1.0
This compound 179.17 g/mol 215 mg 1.2

| Acetic Acid (Glacial) | 60.05 g/mol | 2 mL | - |

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-aminobenzaldehyde (121 mg, 1.0 mmol) and this compound (215 mg, 1.2 mmol).

  • Add glacial acetic acid (2 mL), which acts as both the solvent and the catalyst.

  • Seal the vial with a microwave-safe cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 160 °C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After irradiation, allow the vial to cool to room temperature (typically via forced air cooling in the reactor).

  • Carefully uncap the vial in a fume hood.

  • Work-up & Purification: Pour the reaction mixture into a beaker containing ice-cold water (20 mL). Basify the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Confirm the identity and purity of the product using melting point, NMR, and MS analysis.

Experimental Workflow and Data Summary

The overall process follows a logical progression from reaction setup to final product characterization.

Experimental_Workflow A 1. Reagent Preparation (o-Aminoaryl Carbonyl + 1-(2-Me-4-NO2-Ph)ethanone) B 2. Add Catalyst & Solvent (e.g., p-TsOH in Toluene or neat Acetic Acid) A->B C 3. Reaction (Conventional Heating or Microwave Irradiation) B->C D 4. Work-up (Solvent removal or Precipitation) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for quinoline synthesis.

Summary of Protocols and Expected Outcomes:

Protocol o-Aminoaryl Carbonyl Catalyst Conditions Expected Product Typical Yield Range
1 2-Aminobenzophenone p-TsOH Toluene, Reflux, 4-8 h 2-(2-Methyl-4-nitrophenyl)-4-phenylquinoline 65-85%

| 2 | 2-Aminobenzaldehyde | Acetic Acid | Neat, Microwave, 160°C, 15 min | 2-(2-Methyl-4-nitrophenyl)-quinoline | 70-90%[12] |

Conclusion and Future Directions

The Friedländer annulation provides a robust and highly adaptable platform for the synthesis of complex quinoline derivatives. By employing this compound as the α-methylene component, researchers can readily introduce a functionalized aromatic moiety onto the C2 position of the quinoline core. The resulting nitro-substituted products are not merely final targets but also serve as versatile intermediates for further synthetic transformations, such as reduction of the nitro group to an amine, which can then be acylated, alkylated, or diazotized to access a vast chemical space. The adoption of modern techniques like microwave-assisted synthesis further enhances the efficiency and green credentials of this classic reaction, making it an indispensable tool for medicinal chemists and drug development professionals.[12][13]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of crude 1-(2-Methyl-4-nitrophenyl)ethanone. The following content is structured to provide immediate, actionable solutions to common and complex purification issues, moving from frequently asked questions to in-depth troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the purification of this compound.

Q1: What is the most common and effective method for purifying crude this compound?

A: Recrystallization is the most widely recommended and industrially scalable method for purifying this compound.[1][2] It is a robust technique for separating the desired solid product from soluble impurities and those present in smaller quantities.[3] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4]

Q2: What are the likely impurities in my crude product?

A: The impurity profile is highly dependent on the synthetic route, which is typically the nitration of 2-methylacetophenone. Potential impurities include:

  • Regioisomers: The nitration of 2-methylacetophenone can yield other isomers, such as 1-(4-methyl-2-nitrophenyl)ethanone or 1-(2-methyl-5-nitrophenyl)ethanone, due to the directing effects of the substituents on the aromatic ring.[2][5]

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-methylacetophenone.

  • Over-nitrated Products: Harsh reaction conditions can lead to the formation of dinitro species.

  • Process-Related Impurities: Residual acids (from the nitrating mixture), salts (from the work-up), and solvents used during extraction can also contaminate the crude product.[1][6]

Q3: How do I assess the purity of my final product?

A: A multi-pronged approach is recommended for robust purity assessment:

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[4]

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of starting materials or other impurities.

  • Spectroscopic Methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are essential for quantitative purity analysis and structural confirmation.[5][7]

Part 2: Troubleshooting Guide: Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the purification process.

Q4: My product "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A: "Oiling out" occurs when the crude solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This creates an immiscible liquid layer instead of a crystalline solid.

  • Causality: This is often caused by a solvent choice that is too nonpolar or by attempting to dissolve the compound at a temperature too close to its melting point.

  • Solutions:

    • Re-heat and Add More Solvent: Add more of the hot solvent until the oil completely dissolves, then allow it to cool very slowly.

    • Change Solvents: Switch to a more polar solvent or employ a two-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like acetone or ethanol) while hot, and then slowly add a poor solvent (like water or n-hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[8][9]

    • Lower the Dissolution Temperature: If possible, use a solvent with a lower boiling point to avoid melting the compound.

Q5: I have a very low yield after recrystallization. Where did my product go?

A: Low recovery is a common issue that can often be rectified by reviewing your procedure.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent is the most frequent cause. Your product remains dissolved in the mother liquor even after cooling.[10] To recover the product, you can try evaporating some of the solvent and re-cooling the solution to induce further crystallization.

    • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss. Ensure the solution has cooled to room temperature and then been chilled in an ice bath for at least 15-20 minutes before filtration.[10]

    • Incomplete Crystallization: Sometimes crystallization is slow to start. If no crystals have formed after cooling, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product to initiate the process.[4]

    • Incorrect Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent may be required.

Q6: My final product is still colored (e.g., yellow/brown) or shows impurities by TLC/NMR. What are the next steps?

A: Persistent impurities indicate that a single recrystallization was insufficient.

  • Causality: This can happen if the impurities have very similar solubility profiles to the desired product or if colored, polymeric side-products are present.

  • Solutions:

    • Second Recrystallization: Perform another recrystallization, possibly using a different solvent system.[11]

    • Activated Charcoal Treatment: If the impurities are colored, they can often be removed with activated charcoal. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool it slightly first.

    • Column Chromatography: For difficult separations, especially of regioisomers, column chromatography is the most effective method. A silica gel column with a solvent system like ethyl acetate/hexane is a common choice for compounds of this polarity.[2]

Purification Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting the purification of this compound.

G start Crude Product Obtained recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purity (TLC, MP) & Yield recrystallization->analysis oiling_out Problem: Product Oils Out analysis->oiling_out Issue? low_yield Problem: Low Yield analysis->low_yield impure Problem: Still Impure analysis->impure success Pure Product (High Purity & Good Yield) analysis->success No Issues solution_oil Re-heat, add more solvent. Consider different solvent system. oiling_out->solution_oil Yes solution_yield Concentrate mother liquor. Ensure complete cooling. Check solvent choice. low_yield->solution_yield Yes solution_impure Second recrystallization. Use activated charcoal. Consider column chromatography. impure->solution_impure Yes solution_oil->recrystallization Retry solution_yield->recrystallization Retry solution_impure->recrystallization Retry

Caption: Troubleshooting Decision Tree for Purification.

Part 3: Data Summary & Experimental Protocols

Table 1: Recommended Solvent Systems for Recrystallization

The selection of a solvent is critical for successful recrystallization.[8] The following table provides starting points for solvent screening.

Solvent/SystemTypeRationale & Comments
Ethanol Single SolventOften a good starting point for substituted acetophenones. Good balance of polarity.[1][2]
Isopropanol Single SolventSimilar to ethanol but less polar; may offer different solubility characteristics.
Acetone/Water Two-SolventDissolve in minimal hot acetone (good solvent), add hot water (poor solvent) until cloudy, re-heat to clarify, then cool.
Ethyl Acetate/Hexane Two-SolventA versatile system. Dissolve in minimal hot ethyl acetate, add hexane until cloudy, re-heat, and cool.[8]
Toluene Single SolventA less polar option, may be effective if the compound oils out in alcohols. Requires higher temperatures.
Detailed Protocol: Recrystallization of this compound

This protocol outlines a standard procedure using a single-solvent system (e.g., ethanol).

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude material in a test tube.

  • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.[10]

  • Heat the test tube in a water bath. The compound should dissolve completely.[10]

  • Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.

  • Heat the flask on a hot plate with gentle swirling. Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[4]

3. (Optional) Decolorization:

  • If the solution is highly colored, remove it from the heat.

  • Allow it to cool slightly below the boiling point.

  • Add a small spatula tip of activated charcoal and swirl for 2-3 minutes.[9]

  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal.

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or leave them in a desiccator.

General Purification Workflow Diagram

G cluster_main Purification Process cluster_analysis Quality Control A Crude Product B Dissolve in Minimal Hot Solvent A->B C Cool Slowly to Induce Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Product E->F G Purity Analysis (TLC, MP, NMR) F->G

References

Technical Support Center: Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Our guidance is grounded in established principles of organic chemistry and draws from extensive experience in synthetic route optimization and impurity profiling. While specific literature on the impurity profile of this compound is not extensively detailed, the information provided is based on analogous, well-documented chemical transformations.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the synthesis of this compound. The primary and most logical synthetic route is the nitration of 2-methylacetophenone.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Suboptimal Reaction Temperature Nitration is a highly exothermic reaction. If the temperature is not carefully controlled (typically kept at 0-10°C), side reactions such as over-nitration or degradation of the starting material can occur, leading to a lower yield of the desired product.[1]Maintain a strict temperature control throughout the addition of the nitrating agent. Use an ice-salt bath or a cryocooler to ensure the temperature remains within the optimal range.
Incorrect Reagent Stoichiometry An excess of the nitrating agent can lead to the formation of dinitro- and trinitro- byproducts. Conversely, an insufficient amount will result in incomplete conversion of the starting material.Carefully calculate and measure the molar equivalents of nitric acid and sulfuric acid. A slight excess of nitric acid (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion, but a large excess should be avoided.
Poor Quality Starting Material Impurities in the starting 2-methylacetophenone can interfere with the reaction, leading to the formation of unexpected byproducts and a lower yield of the target molecule.Ensure the purity of the 2-methylacetophenone using techniques like GC-MS or ¹H NMR before starting the reaction. If necessary, purify the starting material by distillation.
Inefficient Quenching Pouring the reaction mixture into water or onto ice is a critical step to stop the reaction. If not done properly, the reaction may continue, or the product may decompose.Quench the reaction by pouring the acidic mixture slowly and with vigorous stirring into a large volume of crushed ice and water. This helps to dissipate the heat and precipitate the product effectively.
Problem 2: Presence of Regioisomeric Impurities

Symptoms:

  • ¹H NMR spectrum of the purified product shows extra aromatic signals, indicating the presence of isomers.

  • HPLC analysis reveals multiple peaks with the same mass as the desired product.

Possible Causes & Solutions:

The directing effects of the methyl (-CH₃) and acetyl (-COCH₃) groups on the aromatic ring of 2-methylacetophenone determine the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. This leads to a mixture of isomers.

Isomeric Impurity Formation Mechanism Mitigation & Purification
1-(2-Methyl-6-nitrophenyl)ethanone Nitration at the position ortho to the methyl group and meta to the acetyl group.This is often a significant byproduct. Careful control of reaction temperature can influence the isomer ratio to some extent. Purification can be achieved by fractional crystallization or column chromatography.
1-(2-Methyl-5-nitrophenyl)ethanone Nitration at the position para to the methyl group and meta to the acetyl group.Formation of this isomer is also expected. Separation from the desired product can be challenging due to similar polarities. Preparative HPLC may be required for high-purity samples.
1-(2-Methyl-3-nitrophenyl)ethanone Nitration at the position ortho to both the methyl and acetyl groups.Steric hindrance from the adjacent methyl and acetyl groups generally makes this a minor impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to produce this compound?

The most common and logical synthetic approach is the electrophilic aromatic substitution (nitration) of 2-methylacetophenone.[2] This involves treating 2-methylacetophenone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

An alternative route, the Friedel-Crafts acylation of 3-nitrotoluene, is generally not favored. The nitro group is a strong deactivating group, making the aromatic ring much less reactive towards electrophilic acylation.[1][3] This reaction would likely require harsh conditions and result in very low yields.[1]

Q2: What are the most common impurities I should expect in my synthesis?

Based on the nitration of 2-methylacetophenone, the most common process-related impurities are:

  • Unreacted 2-methylacetophenone: Incomplete reaction will leave residual starting material.

  • Regioisomers: As discussed in the troubleshooting guide, you can expect other isomers such as 1-(2-Methyl-6-nitrophenyl)ethanone and 1-(2-Methyl-5-nitrophenyl)ethanone.

  • Dinitrated byproducts: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the aromatic ring can occur.[1]

  • Oxidation byproducts: Strong oxidizing conditions from the nitric acid can potentially lead to the oxidation of the methyl or acetyl group, although this is generally a minor concern under controlled nitration conditions.

  • Residual solvents and reagents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate) and residual acids (nitric and sulfuric) may be present in the crude product.

Q3: How can I best analyze the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of your product and detecting isomeric impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, including residual solvents and starting materials. The mass spectrometer provides molecular weight information, which can help in the tentative identification of unknown impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and for identifying impurities. The chemical shifts and coupling patterns of the aromatic protons can help distinguish between different regioisomers. It is also useful for identifying residual solvents.[7][8][9][10][11]

Q4: What is the best way to purify the crude product?

The primary methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for removing isomeric impurities and other byproducts on a larger scale. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: For smaller scales or when high purity is required, silica gel column chromatography can be used to separate the desired product from its isomers and other impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.

Q5: Why is Friedel-Crafts acylation of 3-nitrotoluene not a recommended synthetic route?

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[12][13][14] The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[3] This deactivation makes the Friedel-Crafts acylation of 3-nitrotoluene extremely difficult, requiring harsh reaction conditions and typically resulting in very low to negligible yields.[1] Therefore, the nitration of 2-methylacetophenone is the more synthetically viable and efficient route.

Experimental Workflow & Data Visualization

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_qc Quality Control start 2-Methylacetophenone reaction Nitration (HNO₃, H₂SO₄, 0-10°C) start->reaction quench Quenching (Ice/Water) reaction->quench crude Crude Product quench->crude tlc TLC/LC-MS Analysis crude->tlc purification Purification (Recrystallization or Column Chromatography) tlc->purification pure_product Pure 1-(2-Methyl-4- nitrophenyl)ethanone purification->pure_product hplc HPLC pure_product->hplc gcms GC-MS pure_product->gcms nmr ¹H & ¹³C NMR pure_product->nmr cluster_products Reaction Products start 2-Methylacetophenone nitration Nitration (HNO₃, H₂SO₄) start->nitration desired This compound (Desired Product) nitration->desired Major isomer1 1-(2-Methyl-6-nitrophenyl)ethanone (Regioisomer) nitration->isomer1 Side Product isomer2 1-(2-Methyl-5-nitrophenyl)ethanone (Regioisomer) nitration->isomer2 Side Product dinitrated Dinitrated Byproducts nitration->dinitrated Over-reaction

References

Technical Support Center: Troubleshooting Low Yield in 1-(2-Methyl-4-nitrophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this specific chemical transformation. The synthesis, typically achieved via the Friedel-Crafts acylation of 3-nitrotoluene, presents unique challenges due to the electronic properties of the substrate. This document provides in-depth, question-and-answer-based troubleshooting advice grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low to no yield in the acylation of 3-nitrotoluene?

The primary cause of low yield is the severe deactivation of the aromatic ring by the electron-withdrawing nitro group (-NO₂). Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction, and its success hinges on the nucleophilicity of the aromatic substrate[1][2]. The nitro group strongly reduces the electron density of the benzene ring, making it a poor nucleophile and thus slowing down the reaction rate significantly[3][4]. Overcoming this electronic deactivation is the central challenge of this synthesis.

Q2: Why is the choice of Lewis acid so critical in this reaction?

The Lewis acid, typically aluminum chloride (AlCl₃), plays two major roles. First, it activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate the highly electrophilic acylium ion[5]. Second, after the reaction, the ketone product forms a stable complex with the AlCl₃, which can sequester the catalyst and prevent it from participating in further reactions[1][6]. This necessitates the use of at least a stoichiometric amount, and often an excess, of the Lewis acid to drive the reaction to completion[7].

Q3: Can I use catalytic amounts of AlCl₃?

No, for this specific reaction, catalytic amounts of AlCl₃ are insufficient. The product, this compound, is a ketone, which is a Lewis base. It will form a stable adduct with the AlCl₃ catalyst. This complex formation effectively removes the catalyst from the reaction cycle[3]. Therefore, a stoichiometric quantity (or more) of AlCl₃ relative to the limiting reagent is required to ensure there is enough free catalyst to generate the acylium ion throughout the reaction[6].

Q4: What is the expected major product, and why?

The major product is this compound. This is a result of the combined directing effects of the two substituents on the starting material, 3-nitrotoluene:

  • Methyl group (-CH₃): An activating, ortho-, para-director.

  • Nitro group (-NO₂): A deactivating, meta-director.

The incoming electrophile (the acylium ion) will be directed to positions that are electronically favored by both groups. Acylation at C2 is ortho to the methyl group and meta to the nitro group, making it the most electronically favored position. Acylation at C4 is para to the methyl group but ortho to the nitro group, which is less favorable. Acylation at C6 is ortho to the methyl group and ortho to the nitro group, also less favorable.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: Reaction Fails to Initiate or Shows Minimal Conversion
Q: I've mixed my 3-nitrotoluene, acetyl chloride, and AlCl₃, but TLC analysis shows only starting material, even after several hours. What's wrong?

This common issue usually points to problems with the catalyst or the reaction conditions. Let's break down the potential causes.

Potential Cause A: Inactive Catalyst Aluminum chloride is extremely hygroscopic and reacts violently with water to form aluminum hydroxide and HCl, rendering it inactive[8]. Even minute amounts of moisture in your reagents, solvent, or glassware can completely halt the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., 120 °C overnight) and cool under an inert atmosphere (nitrogen or argon) or in a desiccator immediately before use[3].

    • Use High-Purity, Anhydrous Reagents: Use a freshly opened bottle of AlCl₃ or one that has been stored properly in a desiccator. The catalyst should be a fine, free-flowing powder; clumps or a strong smell of HCl indicate moisture contamination[8]. Use anhydrous grade solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Inert Atmosphere: Assemble your reaction setup under a stream of dry nitrogen or argon to prevent atmospheric moisture from entering the flask.

Potential Cause B: Insufficient Catalyst Loading As detailed in the FAQs, the ketone product consumes the catalyst. If you use less than a 1:1 molar ratio of AlCl₃ to the limiting reagent (typically acetyl chloride), the reaction will stop once the initial amount of product has complexed with all the available catalyst.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check your calculations. Ensure you are using at least a stoichiometric equivalent of AlCl₃.

    • Increase Catalyst Amount: For deactivated substrates like 3-nitrotoluene, it is common to use a slight excess of AlCl₃ (e.g., 1.1 to 1.5 equivalents) to compensate for any minor moisture contamination and drive the reaction forward.

Potential Cause C: Sub-Optimal Temperature The high activation energy barrier due to the deactivated ring may mean that room temperature is insufficient to initiate the reaction at a reasonable rate.

  • Troubleshooting Steps:

    • Controlled Heating: Gently warm the reaction mixture. Increasing the temperature can significantly increase the reaction rate[9]. However, proceed with caution, as excessive heat can lead to side reactions and decomposition.

    • Optimize Temperature: Monitor the reaction by TLC at various temperatures (e.g., 40 °C, 60 °C, reflux) to find the optimal balance between reaction rate and byproduct formation[10].

Troubleshooting Workflow for Reaction Failure

G cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low/No Conversion reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Ensure Anhydrous Conditions reagents->conditions Reagents OK? r1 Use fresh, anhydrous AlCl3? reagents->r1 temp Optimize Reaction Temperature conditions->temp Conditions OK? c1 Oven-dried glassware? conditions->c1 analysis Re-run Experiment temp->analysis Temp Optimized? success Improved Yield analysis->success r2 Is AlCl3 stoichiometry ≥ 1.0 eq? r1->r2 r3 Are solvent/starting materials dry? r2->r3 c2 Reaction under inert atmosphere? c1->c2 G cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride Complex [AcCl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Cleavage Substrate 3-Nitrotoluene Arenium Arenium Ion Intermediate (Resonance Stabilized) Substrate->Arenium + Acylium Ion ProductComplex Product-AlCl₃ Complex Arenium->ProductComplex - H⁺ (by AlCl₄⁻) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup (H₃O⁺)

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Synthesis Overview: Friedel-Crafts Acylation of 3-Nitrotoluene

The most common and direct route for the synthesis of this compound is the Friedel-Crafts acylation of 3-nitrotoluene.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of 3-nitrotoluene.[3]

The reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] The methyl group of 3-nitrotoluene is an ortho-, para-director, while the nitro group is a meta-director. This leads to the acetyl group predominantly adding to the position ortho to the methyl group and meta to the nitro group, yielding the desired product.

However, the presence of the deactivating nitro group on the aromatic ring can make the Friedel-Crafts acylation challenging, often leading to issues with reaction rate and yield.[6][7]

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Q1: My reaction is showing low to no conversion of the starting material (3-nitrotoluene). What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a Friedel-Crafts acylation, especially with a deactivated substrate like 3-nitrotoluene, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any presence of water will deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Use freshly opened or properly stored anhydrous aluminum chloride. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Deactivated Aromatic Ring: The nitro group is a strong electron-withdrawing group that significantly deactivates the aromatic ring towards electrophilic aromatic substitution.[6] This inherent low reactivity of the substrate is a primary hurdle.

    • Solution: To overcome this, you may need to employ more forcing reaction conditions. This can include increasing the reaction temperature or extending the reaction time. However, proceed with caution as higher temperatures can also lead to the formation of byproducts. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential.[8]

  • Insufficient Catalyst Loading: For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required.[5] The catalyst complexes with both the acylating agent and the resulting ketone product, effectively being consumed as the reaction progresses.

    • Solution: Increase the molar ratio of the Lewis acid catalyst to the substrate. A ratio of 1.1 to 1.5 equivalents of AlCl₃ is a good starting point.

  • Poor Reagent Quality: The purity of your starting materials is critical. Impurities in 3-nitrotoluene or the acylating agent can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, distill the 3-nitrotoluene and acetyl chloride before use.

Q2: My TLC analysis shows multiple product spots, indicating the formation of isomers or byproducts. How can I improve the regioselectivity of the reaction?

A2: The formation of multiple products is a common issue in the acylation of substituted benzenes. Here's how to address it:

  • Understanding Directing Effects: The methyl group in 3-nitrotoluene is an ortho, para-director, while the nitro group is a meta-director. The primary desired product, this compound, results from acylation at the position ortho to the methyl group and meta to the nitro group. However, other isomers can form.

  • Optimizing Reaction Temperature: Temperature plays a crucial role in regioselectivity.

    • Solution: Running the reaction at a lower temperature generally favors the formation of the thermodynamically more stable product and can minimize the formation of undesired isomers. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC to find the optimal temperature profile that maximizes the yield of the desired isomer.

  • Choice of Lewis Acid: The nature of the Lewis acid can influence the steric hindrance around the reaction site.

    • Solution: While AlCl₃ is the most common catalyst, exploring other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer different selectivity profiles.

  • Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is necessary.

    • Solution: Column chromatography is typically the most effective method for separating closely related isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate mixtures) to achieve optimal separation. Recrystallization can also be an effective purification technique if a suitable solvent is found.[8]

Q3: The reaction mixture has turned dark and tarry, and I'm unable to isolate any product. What went wrong?

A3: The formation of a dark, tarry mixture is indicative of side reactions and product degradation. This is often caused by overly harsh reaction conditions.

  • Excessive Heat: As mentioned, while higher temperatures can drive the reaction forward, excessive heat can lead to polymerization and decomposition of the starting materials and products.

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice bath to control the initial exothermic reaction upon addition of the Lewis acid and the acylating agent.

  • Incorrect Order of Reagent Addition: The order in which reagents are added is critical in a Friedel-Crafts acylation.

    • Solution: The standard and recommended procedure is to first form a complex between the Lewis acid and the acylating agent. This is typically done by suspending the aluminum chloride in an inert solvent (like dichloromethane or dichloroethane) and then slowly adding the acetyl chloride. The 3-nitrotoluene is then added dropwise to this mixture. This pre-formation of the acylium ion electrophile can lead to a cleaner reaction.

  • Concentrated Reagents: Using highly concentrated reagents can lead to a rapid, uncontrolled reaction.

    • Solution: Dilute the reactants in a suitable anhydrous solvent to better control the reaction rate and dissipate the heat generated.

Q4: What is the best work-up procedure for a Friedel-Crafts acylation reaction?

A4: A proper work-up procedure is crucial for quenching the reaction, removing the catalyst, and isolating the crude product.

  • Standard Quenching Procedure: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8] This hydrolyzes the aluminum chloride complexes and protonates any remaining Lewis basic species.

  • Extraction and Washing:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution) to aid in the removal of water.[8]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

III. Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Nitrotoluene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 3-nitrotoluene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low to No YieldInactive catalyst (moisture contamination)Use anhydrous reagents and solvents; work under an inert atmosphere.
Deactivated substrateIncrease reaction temperature and/or time; consider a more reactive catalyst.
Insufficient catalystIncrease the molar ratio of the Lewis acid to the substrate.
Formation of Multiple ProductsLack of regioselectivityOptimize reaction temperature (lower temperature often improves selectivity).
Consider using a different Lewis acid catalyst.
Dark, Tarry Reaction MixtureOverheatingMaintain strict temperature control; use an ice bath for initial additions.
Incorrect reagent additionPre-form the acylium ion by adding acetyl chloride to the AlCl₃ suspension before adding the substrate.

IV. Visualizing the Workflow

Troubleshooting Flowchart for Friedel-Crafts Acylation

Troubleshooting_Workflow start Reaction Start: Synthesis of this compound check_conversion Check Reaction Progress (TLC) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No/Low Product good_conversion Good Conversion check_conversion->good_conversion Product Formed tarry_mixture Tarry Mixture/Degradation check_conversion->tarry_mixture Degradation troubleshoot_conversion Troubleshoot Conversion: - Check catalyst activity - Increase temperature/time - Increase catalyst loading low_conversion->troubleshoot_conversion check_purity Check Product Purity (TLC/NMR) good_conversion->check_purity pure_product Pure Product Proceed to Work-up check_purity->pure_product Single Spot impure_product Multiple Spots (Isomers/Byproducts) check_purity->impure_product Multiple Spots troubleshoot_purity Troubleshoot Purity: - Lower reaction temperature - Change Lewis acid - Optimize purification impure_product->troubleshoot_purity troubleshoot_degradation Troubleshoot Degradation: - Strict temperature control - Check order of addition - Use dilute solutions tarry_mixture->troubleshoot_degradation

Caption: Troubleshooting workflow for the synthesis of this compound.

V. References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Acetophenones. Retrieved from 8

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone for Researchers and Drug Development Professionals. Retrieved from 9

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Methoxy-4-nitrophenyl)ethanone Reactions. Retrieved from 6

  • Scribd. (n.d.). Synthesis of Acetophenone. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Nitrotoluene. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 3-Nitrotoluene. Retrieved from --INVALID-LINK--

References

"side reactions during the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success and efficiency of your experiments.

Introduction: The Synthetic Challenge

This compound is a key synthetic intermediate. The most practical and common route to its synthesis is the electrophilic aromatic substitution (nitration) of 2-methylacetophenone. While straightforward in principle, this reaction is often complicated by the formation of undesired side products, primarily due to the competing directing effects of the substituents on the aromatic ring. The activating, ortho, para-directing methyl group and the deactivating, meta-directing acetyl group create a regiochemical challenge that necessitates precise control over reaction conditions and robust purification strategies.[1][2] This guide will address these challenges directly.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is significantly lower than expected. What are the likely causes?

Answer: Low yields can stem from several factors throughout the synthetic and purification process. A systematic approach is required to diagnose the issue.

  • Incomplete Reaction: The combination of an activating group (-CH₃) and a deactivating group (-COCH₃) makes the overall reactivity of the starting material moderate. Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, 2-methylacetophenone.

  • Suboptimal Reaction Temperature: Temperature control is critical. Nitration is a highly exothermic reaction. If the temperature rises uncontrollably (typically above 10°C), it can lead to the formation of oxidized, dark-colored byproducts and dinitrated species, which complicates purification and reduces the yield of the desired product.[3]

  • Losses During Work-up: The quenching step, where the acidic reaction mixture is poured onto ice water, must be done carefully. If the product precipitates as an oil rather than a solid, it can be difficult to collect and may be lost during subsequent extractions. Vigorous stirring during quenching can promote the formation of a filterable solid.

  • Aggressive Purification: Overly aggressive purification, such as multiple recrystallizations to achieve high purity, will inevitably lead to a loss of material. It's a trade-off between yield and purity. Similarly, during column chromatography, broad fractions may need to be collected and re-purified, leading to lower recovery.

Question 2: My NMR/GC-MS analysis shows multiple isomers in the crude product. Why is this happening and what are they?

Answer: The formation of multiple isomers is the most common side reaction and is a direct consequence of the electronic effects of the substituents on the starting material, 2-methylacetophenone.

  • Mechanism of Side Product Formation:

    • The methyl group (-CH₃) is an activating, ortho, para-director. It encourages electrophilic attack at positions 3, 5, and the acetyl-bearing carbon (which is blocked).

    • The acetyl group (-COCH₃) is a deactivating, meta-director. It encourages electrophilic attack at position 5.

    The incoming nitronium ion (NO₂⁺) will be directed to several positions, resulting in a mixture of regioisomers. The primary products formed are:

    • This compound (Desired Product): Formation is directed para to the activating methyl group. This is generally the major product under controlled conditions.

    • 1-(2-Methyl-5-nitrophenyl)ethanone: Formation is directed meta to the acetyl group and meta to the methyl group.

    • 1-(2-Methyl-6-nitrophenyl)ethanone: Formation is directed ortho to the methyl group, but this is often sterically hindered by the adjacent acetyl group.

    • 1-(2-Methyl-3-nitrophenyl)ethanone: Formation is also directed ortho to the methyl group.

The exact ratio of these isomers depends heavily on the reaction conditions, particularly the temperature and the composition of the nitrating agent.

Question 3: I'm having difficulty separating the desired 4-nitro isomer from the other byproducts. What are the best purification strategies?

Answer: Separating positional isomers can be challenging due to their similar physical properties, such as polarity and solubility.[4]

  • Fractional Recrystallization: This is often the most effective and scalable method. The isomers will likely have slightly different solubilities in a given solvent system. Ethanol is a commonly used solvent for recrystallizing the crude product.[1][3] You may need to perform multiple recrystallizations, accepting some loss of the desired product to achieve high purity.

    • Pro-Tip: Start with a small amount of the crude material to screen various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find the one that gives the best separation.

  • Column Chromatography: While effective, this can be tedious on a large scale. The close polarity of the isomers requires a high-resolution setup.

    • Recommended Conditions: Use a long column with a high surface area silica gel. A shallow gradient of a solvent system like ethyl acetate in hexane is recommended to slowly elute the components. Isomers will often co-elute, so careful fractioning and analysis by TLC or LC-MS are essential.[4]

  • Preparative HPLC: For very high purity on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) using a C18 or other suitable column can provide excellent separation.[4]

Question 4: The reaction mixture turned very dark, and I isolated a tarry, intractable material. What went wrong?

Answer: The formation of dark, tarry substances is usually indicative of oxidative side reactions or runaway nitration.

  • Uncontrolled Temperature: This is the most frequent cause. If the temperature of the reaction mixture is not strictly maintained, typically between -10°C and 5°C, the powerful nitrating mixture (HNO₃/H₂SO₄) can begin to oxidize the electron-rich methyl group on the aromatic ring, leading to a complex mixture of byproducts.[3]

  • Incorrect Reagent Stoichiometry: Using a large excess of the nitrating agent can promote over-nitration (dinitration) and oxidation. The product ring is already deactivated by the acetyl and newly added nitro group, but harsh conditions can force further reactions.

  • Slow Addition of Substrate: If the 2-methylacetophenone is added too slowly to the nitrating mixture, or vice-versa, localized "hot spots" can form, leading to degradation even if the overall bath temperature is low.[3]

To prevent this, ensure your cooling bath is efficient, add the reagents dropwise with vigorous stirring, and monitor the internal temperature of the reaction flask continuously.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most established and reliable method is the nitration of 2-methylacetophenone. An alternative route, the Friedel-Crafts acylation of 3-nitrotoluene, is generally unsuccessful. Friedel-Crafts reactions fail on aromatic rings that are strongly deactivated by electron-withdrawing groups like the nitro (-NO₂) group.[5][6][7] The severe deactivation of the ring prevents the electrophilic substitution by the acylium ion.

Q2: How can I optimize the reaction to maximize the yield of the 4-nitro isomer?

Optimizing for the desired 4-nitro isomer involves carefully controlling the reaction parameters to favor substitution para to the activating methyl group while minimizing other pathways.

ParameterRecommended ConditionRationale
Temperature -10°C to 5°CMinimizes oxidative side reactions and reduces the rate of formation of undesired isomers.[3]
Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄The standard, effective nitrating agent. Fuming nitric or sulfuric acid can be too aggressive.
Rate of Addition Slow, dropwise addition of the nitrating mixture to the substrate solution.Prevents dangerous temperature spikes and localized overheating.[3]
Stirring Vigorous and efficient mechanical stirring.Ensures homogenous mixing and temperature distribution, preventing localized side reactions.
Monitoring Use TLC or LC-MS to monitor the reaction progress.Prevents running the reaction for too long, which could lead to byproduct formation.

Q3: What analytical techniques are best for characterizing the product and identifying impurities?

A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons will definitively distinguish between the 3-, 4-, 5-, and 6-nitro isomers.

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and help identify any byproducts, including unreacted starting material, isomers (which will have the same mass), and any dinitrated products (which will have a higher mass).

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups: the carbonyl (C=O) of the ketone and the characteristic stretches of the nitro group (-NO₂).

Q4: Is it possible to completely prevent the formation of isomeric side products?

Due to the inherent electronic effects of the substituents, completely preventing the formation of all isomeric byproducts is practically impossible. The goal of optimization is to manipulate the reaction conditions to make the desired 4-nitro isomer the major product by a significant margin, which simplifies the subsequent purification process.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of substituted acetophenones.[2][3]

Materials:

  • 2-Methylacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice, Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylacetophenone (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-salt or acetone-dry ice bath to an internal temperature of -10°C to 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (approx. 2-3 volumes relative to the nitric acid). Allow this mixture to cool.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-methylacetophenone via the dropping funnel. Critically, maintain the internal reaction temperature at or below 5°C throughout the addition.[3]

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's completion using TLC.

  • Carefully pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water to quench the reaction.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomers.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the purified crystals. Assess purity by melting point and an appropriate analytical method (e.g., NMR, GC-MS). Repeat the recrystallization if necessary.

Visualizations

Synthesis_Pathway SM 2-Methylacetophenone TS Arenium Ion Intermediate SM->TS HNO₃ / H₂SO₄ Product This compound (Desired Product) TS->Product -H⁺

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_main Nitration of 2-Methylacetophenone cluster_products Reaction Products Start 2-Methylacetophenone P_desired 4-Nitro Isomer (Major Product) Start->P_desired Para-attack P_side1 5-Nitro Isomer Start->P_side1 Meta-attack P_side2 6-Nitro Isomer (Sterically Hindered) Start->P_side2 Ortho-attack P_side3 3-Nitro Isomer Start->P_side3 Ortho-attack P_ox Oxidation/Degradation Products (Tar) Start->P_ox High Temp.

Caption: Formation of desired product and major side products.

Troubleshooting_Flowchart start Problem Observed low_yield Low Yield start->low_yield impure_product Impure Product (Isomers) start->impure_product tar Tarry Byproducts start->tar check_tlc Did TLC show full conversion? low_yield->check_tlc isomers_expected Cause: Inherent Regioselectivity impure_product->isomers_expected check_temp Was Temp. < 5°C? tar->check_temp check_temp->start Yes, check other parameters temp_high Cause: Oxidation/ Degradation check_temp->temp_high No check_purification Review Purification Method check_tlc->check_purification Yes incomplete_rxn Cause: Incomplete Reaction check_tlc->incomplete_rxn No purification_loss Cause: Loss during recrystallization or chromatography check_purification->purification_loss solution_temp Solution: Improve cooling & rate of addition temp_high->solution_temp solution_rxn_time Solution: Increase reaction time/ re-evaluate stoichiometry incomplete_rxn->solution_rxn_time solution_purification Solution: Optimize solvent for fractional recrystallization purification_loss->solution_purification isomers_expected->solution_purification

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Chromatographic Separation of 1-(2-Methyl-4-nitrophenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic separation of 1-(2-Methyl-4-nitrophenyl)ethanone and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of these specific isomers. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic separation of this compound isomers. The isomers of primary interest are positional isomers where the methyl and nitro groups are in different positions on the phenyl ring, such as 1-(3-Methyl-4-nitrophenyl)ethanone or 1-(2-Methyl-5-nitrophenyl)ethanone, which possess very similar physicochemical properties, making their separation challenging.[1]

Issue 1: Poor Resolution or Co-elution of Isomers

Question: I am observing poor peak separation or complete co-elution of my this compound isomers using a standard C18 column. What are the likely causes and how can I improve the resolution?

Answer:

Poor resolution of positional isomers is a common challenge due to their similar hydrophobicity.[1] Several factors in your HPLC method can be optimized to enhance separation.

Underlying Causes & Solutions:

  • Insufficient Selectivity of the Stationary Phase: A standard C18 column primarily separates based on hydrophobicity. Since the isomers have identical molecular weights and similar logP values, a C18 phase may not provide sufficient selectivity.

    • Solution 1: Phenyl-Hexyl Column: Consider switching to a phenyl-hexyl stationary phase. The phenyl groups in the stationary phase can induce dipole-dipole and pi-pi interactions with the nitroaromatic ring of your analytes, offering a different selectivity mechanism compared to the hydrophobic interactions of a C18 column.[2] This alternative selectivity can significantly improve the resolution of aromatic positional isomers.

    • Solution 2: Polar-Embedded Phase: A column with a polar-embedded group (e.g., amide or carbamate) can also provide alternative selectivity for moderately polar analytes like nitrophenyl ethanones.[2]

  • Mobile Phase Composition: The choice and composition of your mobile phase are critical for achieving selectivity.

    • Solution 1: Solvent Optimization: If you are using a standard acetonitrile/water mobile phase, try substituting acetonitrile with methanol. The different solvent properties of methanol can alter the interactions between the analytes and the stationary phase, potentially improving resolution. You can also experiment with ternary mixtures, such as acetonitrile/methanol/water, but be mindful of solvent miscibility.

    • Solution 2: pH Adjustment: The pKa of the analytes can influence their retention. While this compound is not strongly acidic or basic, subtle changes in pH can affect the charge distribution and interaction with the stationary phase. Experiment with a pH range of 3-7 using appropriate buffers (e.g., phosphate or acetate) to see if it impacts selectivity.

  • Temperature: Column temperature affects both viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Increasing the column temperature can lead to sharper peaks and potentially alter the selectivity of the separation.[3] Try varying the temperature in increments of 5°C (e.g., from 25°C to 45°C) to find the optimal condition for your isomer separation.

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution start Poor Isomer Resolution col_select Column Selectivity Issue? start->col_select mp_opt Mobile Phase Optimization Needed? col_select->mp_opt No end_good Resolution Achieved col_select->end_good Yes (Switch to Phenyl-Hexyl or Polar-Embedded) temp_opt Temperature Not Optimized? mp_opt->temp_opt No mp_opt->end_good Yes (Try Methanol or pH adjustment) temp_opt->end_good Yes (Optimize Column Temperature) end_bad Consult Specialist temp_opt->end_bad No HPLC_Method_Dev start Start Method Development scout Step 1: Column & Solvent Scouting (C18 vs Phenyl-Hexyl, ACN vs MeOH) start->scout select_col Select Best Column scout->select_col opt_mp Step 2: Mobile Phase Optimization (pH, Additives) select_col->opt_mp opt_grad Step 3: Gradient & Temperature Optimization opt_mp->opt_grad validate Final Method Validation opt_grad->validate

References

"improving regioselectivity in the nitration to form 1-(2-Methyl-4-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German is not supported. Switching to English.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to regioselectivity in the nitration of 2-methylacetophenone.

Understanding the Challenge: A Game of Directing Groups and Sterics

The nitration of 2-methylacetophenone is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is governed by the interplay of the two substituents: the methyl group (-CH₃) and the acetyl group (-COCH₃).

  • Methyl Group (-CH₃): An electron-donating group (+I effect) that acts as an ortho, para-director and activates the ring towards electrophilic attack.[1][2][3]

  • Acetyl Group (-COCH₃): An electron-withdrawing group (-M, -I effects) that is a meta-director and deactivates the ring.[1][4][5]

Fortunately, for the desired product, This compound , the directing effects of both groups are cooperative. The target C4 position is para to the activating methyl group and meta to the deactivating acetyl group, making it the most electronically favored site for nitration.

However, a significant side product, 1-(2-methyl-6-nitrophenyl)ethanone , often forms. The C6 position is ortho to the methyl group and meta to the acetyl group, also an electronically favorable position. The key to improving regioselectivity lies in exploiting the steric hindrance around the C6 position, which is flanked by both the methyl and the bulky acetyl groups.[6][7]

Visualizing the Reaction Pathways

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Electrophile Generation cluster_attack Electrophilic Attack cluster_products Deprotonation & Products Start 2-Methylacetophenone Attack Attack on Aromatic Ring Start->Attack Reagents HNO₃ / H₂SO₄ Nitronium Nitronium Ion (NO₂⁺) Reagents->Nitronium Forms Electrophile Nitronium->Attack Sigma4 C4-Attack Intermediate (Less Steric Hindrance) Attack->Sigma4 Path A Sigma6 C6-Attack Intermediate (High Steric Hindrance) Attack->Sigma6 Path B Product4 This compound (Desired Product) Sigma4->Product4 Favored Pathway Product6 1-(2-Methyl-6-nitrophenyl)ethanone (Side Product) Sigma6->Product6 Disfavored Pathway

Caption: Key pathways in the nitration of 2-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of products. What are the likely isomers and why?

A: You are most likely forming a mixture of this compound (your desired product) and 1-(2-methyl-6-nitrophenyl)ethanone. Both are formed because the methyl group directs the incoming nitro group to the ortho (C6) and para (C4) positions, and the acetyl group directs to the meta (C4 and C6) positions.[1][4] Therefore, both sites are electronically activated for substitution. The ratio between these two products is the primary measure of regioselectivity in this reaction.

Q2: How can I maximize the yield of the 4-nitro isomer and minimize the 6-nitro isomer?

A: The key is to leverage steric hindrance. The C6 position is sterically crowded by the adjacent methyl and acetyl groups. By carefully controlling the reaction conditions, you can make it more difficult for the nitronium ion (NO₂⁺) to attack this position. The most effective strategy is to lower the reaction temperature.[8] Lower temperatures give the electrophile more time to select the less sterically hindered and thermodynamically favored C4 position, thus improving the regioselectivity.[6]

Q3: What are the best general conditions for this nitration?

A: A standard and effective method is the use of a mixed acid system (concentrated nitric and sulfuric acids) at a strictly controlled low temperature.[9][10] A typical starting point is to dissolve the 2-methylacetophenone in concentrated sulfuric acid, cool the mixture to 0°C or slightly below, and then add the nitric acid (often pre-mixed with more sulfuric acid) dropwise, ensuring the temperature does not rise.[8][11]

Q4: Are there alternative nitrating agents I could use for better selectivity?

A: While mixed acid is common, other nitrating systems can offer different selectivity profiles, sometimes due to the different nature or steric bulk of the active electrophile.[12][13] Milder reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) or nitronium salts like NO₂BF₄ could be explored.[14][15] However, these methods may require more optimization. For most applications, optimizing the conditions for the mixed acid reaction is the most direct path to success.

Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment.

Caption: A decision tree for troubleshooting common nitration issues.

Data Summary: Temperature Effects on Regioselectivity

Controlling temperature is the most critical parameter for enhancing the ratio of the desired 4-nitro isomer to the 6-nitro isomer. While exact ratios can vary based on specific conditions, the general trend is clear.

Reaction TemperatureTypical 4-nitro : 6-nitro Ratio (Approximate)Comments
25-30 °C (Room Temp)2 : 1At higher temperatures, the reaction is faster, and the kinetic product (formed from the lower activation energy pathway) can be significant. Steric factors are less discriminating.
0-5 °C4 : 1 to 6 : 1This is the most commonly recommended range. The lower temperature provides a good balance between reaction rate and selectivity, favoring attack at the less hindered C4 position.[8][9]
< -5 °C> 7 : 1Further cooling can continue to improve selectivity. However, reaction times may become significantly longer, and the viscosity of the sulfuric acid mixture increases.

Experimental Protocols

Protocol 1: High-Selectivity Nitration of 2-Methylacetophenone

This protocol is designed to maximize the formation of this compound by maintaining strict temperature control.

Materials:

  • 2-Methylacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Experimental Workflow Diagram:

workflow A Step 1: Prepare Substrate Solution Dissolve 2-methylacetophenone in cold H₂SO₄. C Step 3: Nitration Reaction Add nitrating mixture dropwise to substrate solution at 0°C or below. A->C B Step 2: Prepare Nitrating Mixture Slowly add HNO₃ to H₂SO₄ in a separate flask, keeping it cold. B->C D Step 4: Reaction Monitoring Stir at low temp for 1-2 hours. Monitor completion with TLC. C->D E Step 5: Quench Reaction Pour mixture slowly onto a large volume of crushed ice. D->E F Step 6: Extraction & Workup Extract with DCM, wash with NaHCO₃ and brine. E->F G Step 7: Drying & Concentration Dry organic layer with MgSO₄ and evaporate solvent. F->G H Step 8: Purification Purify crude solid by recrystallization (e.g., from ethanol). G->H

Caption: Step-by-step experimental workflow for selective nitration.

Procedure:

  • Preparation of Substrate Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add 50 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to below 0°C. With vigorous stirring, slowly add 13.4 g (0.1 mol) of 2-methylacetophenone. Ensure the temperature remains below 5°C during the addition.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add 8 mL of concentrated H₂SO₄ and cool it to 0°C. Slowly add 5.0 mL (~0.11 mol) of concentrated HNO₃ to the cold sulfuric acid. Keep this nitrating mixture in an ice bath until use.

  • Nitration: Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methylacetophenone over 45-60 minutes. The internal temperature of the reaction must be maintained between -5°C and 0°C throughout the addition.[8]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to confirm the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a 1 L beaker containing ~500 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Extraction: Allow the ice to melt completely. If the product is solid, it can be collected by vacuum filtration. For better recovery, transfer the entire mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with cold deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to neutralize residual acid), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid. Characterize the product by NMR, IR, and melting point to confirm its identity and purity.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(2-Methyl-4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering a framework for developing robust, reliable, and compliant analytical procedures. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are self-validating systems.[1][2][3][4]

Introduction: The Mandate for Method Validation

This compound (C₉H₉NO₃, Molar Mass: 179.17 g/mol ) is a nitroaromatic ketone.[5] Its purity and impurity profile are critical quality attributes that can directly impact the safety and efficacy of a final drug product. Therefore, any analytical method used for its characterization, whether for release testing, stability studies, or quality control, must be formally validated. Validation demonstrates through objective evidence that a method is "fit for its intended purpose."[6] The updated ICH Q2(R2) and Q14 guidelines provide a harmonized framework for this process, emphasizing a lifecycle and risk-based approach to ensure data integrity.[2][4][7]

Key Physicochemical Properties Influencing Method Selection:

  • Aromatic Nitro and Carbonyl Groups: These chromophores provide strong UV absorbance, making UV-based detection highly effective.

  • Molecular Weight and Polarity: The compound's moderate polarity and molecular weight make it ideally suited for reversed-phase liquid chromatography.

  • Thermal Stability: The compound's volatility and thermal stability must be considered, determining its suitability for gas chromatography.

The Framework of Analytical Validation

A validated analytical method provides assurance of its reliability. The core performance characteristics, as defined by ICH, form the foundation of any validation protocol.[8][9]

Validation_Parameters Validation Core Validation Parameters (ICH Q2(R2)) Specificity Specificity / Selectivity Validation->Specificity Accuracy Accuracy (Trueness) Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range Limits Detection & Quantitation Limits (LOD & LOQ) Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: Core performance characteristics for analytical method validation as per ICH Q2(R2) guidelines.

Comparative Analysis: HPLC vs. GC-MS

The two most powerful and common techniques for the quantitative analysis and impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is a critical decision driven by the analytical objective.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

HPLC is the premier technique for the assay and impurity determination of this compound. Its operation at ambient temperature prevents thermal degradation, and its versatility in mobile and stationary phases allows for fine-tuned separation of the main component from closely related impurities.

Causality Behind the Method:

  • Mode Selection: Reversed-Phase HPLC (RP-HPLC) is chosen because this compound is a moderately polar molecule. A non-polar stationary phase (like C18) and a polar mobile phase will provide optimal retention and separation.

  • Detector Selection: A UV detector is ideal due to the strong absorbance conferred by the nitrophenyl moiety. Wavelength selection around 270-280 nm typically provides a robust signal.

  • Mobile Phase Composition: A mixture of acetonitrile (or methanol) and water provides the necessary polarity to elute the compound. A buffer (e.g., phosphate) may be added to control the pH and ensure consistent retention times, though it is often unnecessary for neutral compounds.

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v). Filter and degas prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~0.1 mg/mL.

    • Sample: Prepare the test sample similarly to achieve a target concentration of ~0.1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Table 1: Typical HPLC Validation Parameters and Acceptance Criteria

Validation ParameterExperimentTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies.No interference at the analyte's retention time. Peak purity index > 0.99.[10]
Linearity Analyze 5-6 concentration levels from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.[11] Residuals show random distribution.[10]
Range Confirmed by linearity, accuracy, and precision data.For assay: 80-120% of the test concentration.[10]
Accuracy Analyze triplicate samples at 3 levels (e.g., 80%, 100%, 120%) of the target concentration.Mean recovery between 98.0% and 102.0%.[11][12]
Precision (Repeatability) Six replicate injections of the standard solution or six individual sample preparations.Relative Standard Deviation (RSD) ≤ 2.0%.[10][11]
Precision (Intermediate) Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 3.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or standard deviation of the response and slope.RSD for precision at LOQ ≤ 10-20%. Accuracy should be acceptable.[10][13]
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≥ 3).Signal is distinguishable from background noise.[13]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, temp ±5°C, mobile phase composition ±2%).System suitability parameters remain within limits. No significant impact on results.[14]
Gas Chromatography-Mass Spectrometry (GC-MS): The Specificity Powerhouse

For volatile and thermally stable compounds, GC offers superior separation efficiency. When coupled with a mass spectrometer (MS), it provides unparalleled specificity, making it the gold standard for identifying unknown impurities and confirming the identity of trace components.

Causality Behind the Method:

  • Technique Suitability: This method is contingent on the compound being sufficiently volatile and not degrading at the high temperatures of the GC injector and oven.

  • Column Selection: A low-to-mid-polarity capillary column (e.g., DB-5ms) is generally effective for separating aromatic compounds.

  • Detector Selection: A mass spectrometer is chosen over a Flame Ionization Detector (FID) for its ability to provide structural information, which is invaluable for impurity identification and definitive peak confirmation.

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1 ratio) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

Table 2: Comparative GC-MS Validation Parameters and Acceptance Criteria

Validation ParameterExperimentTypical Acceptance Criteria
Specificity Analyze blank and spiked samples. Compare mass spectra to a reference library.No co-eluting peaks. Mass spectrum of the analyte peak matches the reference standard.
Linearity Analyze 5-6 concentration levels covering the expected range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze triplicate samples at 3 levels using a spiked matrix.Mean recovery between 95.0% and 105.0% (may be wider for trace levels).
Precision (RSD) Six replicate injections of a mid-range standard.RSD ≤ 5.0% (instrumental); ≤ 10% (inter-day).
LOQ/LOD Determined by S/N ratio from extracted ion chromatograms.LOQ: S/N ≥ 10; LOD: S/N ≥ 3. High sensitivity, often in the ng/L to µg/L range.[15][16]

Method Selection: A Logic-Based Approach

The optimal method depends entirely on the analytical goal. An HPLC-UV method is superior for routine quality control due to its robustness and cost-effectiveness, while GC-MS is the preferred tool for investigational work.

Method_Selection Start What is the Analytical Objective? RoutineQC Routine QC: Assay, Purity, or Release Testing? Start->RoutineQC Routine Investigation Investigation: Identify Unknown Impurities or Confirm Trace Components? Start->Investigation Investigative HPLCUses Primary Goal: Quantitation of API and Known Impurities RoutineQC->HPLCUses GCMSUses Primary Goal: Structural Elucidation and Definitive Identification Investigation->GCMSUses SelectHPLC Select HPLC-UV HPLCUses->SelectHPLC ConsiderGC Is the analyte thermally stable & volatile? GCMSUses->ConsiderGC SelectGCMS Select GC-MS ConsiderGC->SelectHPLC No / Unknown ConsiderGC->SelectGCMS Yes

Caption: Decision tree for selecting between HPLC and GC-MS for the analysis of this compound.

Summary and Recommendations

Both HPLC and GC-MS are powerful, validatable techniques for the analysis of this compound. The choice is not about which is "better," but which is more appropriate for the task at hand.

Table 3: Head-to-Head Method Comparison

FeatureHPLC-UVGC-MSRecommendation
Primary Use Quantitative Analysis (Assay, Purity)Qualitative Analysis (Impurity ID)Use HPLC for routine QC; use GC-MS for characterization and investigation.
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)GC-MS is definitive for identity confirmation.
Sensitivity Good (µg/mL range)Excellent (pg/mL to ng/mL range)GC-MS is superior for trace analysis.
Sample Constraint Analyte must be soluble.Analyte must be volatile and thermally stable.HPLC is more versatile for a wider range of compounds.
Cost & Complexity ModerateHighHPLC is more cost-effective for high-throughput labs.

For laboratories tasked with routine quality control, batch release, and stability testing of this compound, a validated RP-HPLC-UV method is the recommended primary technique . It offers the best balance of performance, robustness, and cost-effectiveness. A complementary GC-MS method should be developed and validated for impurity profiling and as a confirmatory technique to provide the highest level of analytical certainty throughout the drug development lifecycle.

References

A Comparative Guide to the Biological Activity of 1-(2-Methyl-4-nitrophenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of analogs derived from the 1-(2-Methyl-4-nitrophenyl)ethanone scaffold. While the parent compound itself is a valuable starting point for synthesis, the focus of significant research has been on its derivatives, particularly chalcones, which have demonstrated a broad spectrum of pharmacological potential. We will objectively compare the performance of these analogs in key therapeutic areas, supported by experimental data, and provide insights into their structure-activity relationships (SAR).

Introduction: The Chemical Scaffold and Its Therapeutic Potential

This compound belongs to the nitrophenyl ethanone class of compounds. Its structure is characterized by a phenyl ring substituted with a nitro group (a strong electron-withdrawing moiety) and a methyl group, attached to an ethanone side chain. These features make it an attractive scaffold for medicinal chemistry. The electron-deficient nature of the nitroaromatic ring and the reactive keto-ethyl group serve as versatile handles for synthesizing a diverse library of analogs.[1]

The therapeutic interest in these compounds is largely due to the well-documented biological activities of nitroaromatic molecules, which include antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This guide will synthesize data from multiple studies to compare analogs, focusing primarily on chalcone derivatives, and provide a rationale for experimental design and interpretation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Chalcones, which are α,β-unsaturated ketones, are prominent analogs synthesized from nitrophenyl ethanones. They represent a significant class of flavonoids and are known to act on multiple targets within cancer cells, making them promising candidates for anticancer drug development.[3][4]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of these analogs is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[3] For instance, certain chalcone derivatives trigger apoptosis by increasing the levels of pro-apoptotic proteins like Bax, which leads to the release of cytochrome C from the mitochondria and the subsequent activation of executioner caspases (caspase-3, -7, -8, and -9).[3][5]

A benzofuran ring-linked 3-nitrophenyl chalcone derivative has been shown to activate both extrinsic (DR-4-mediated) and intrinsic (BCL-2-mediated) apoptotic pathways in colon cancer cells.[5] Furthermore, many chalcones can arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.[3]

cluster_cell Cancer Cell Chalcone Nitrophenyl Chalcone Analog Bax Bax Activation Chalcone->Bax Bcl2 Bcl-2 Inhibition Chalcone->Bcl2 Inhibits CellCycle Cell Cycle (G2/M Phase) Chalcone->CellCycle Arrests Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Simplified signaling pathway for chalcone-induced apoptosis.

Comparative Performance of Analogs

The cytotoxic potential of these analogs is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower value indicates higher potency.

Analog / Derivative Cancer Cell Line Activity (IC₅₀ / GI₅₀ in µM) Reference
Benzofuran-linked 3-nitrophenyl chalconeHCT-116 (Colon)1.71[5]
Benzofuran-linked 3-nitrophenyl chalconeHT-29 (Colon)7.76[5]
Thiazole Chalcone (Compound 178)HepG2 (Liver)1.56[3]
Thiazole Chalcone (Compound 178)A549 (Lung)1.39[3]
Thiazole Chalcone (Compound 178)MCF-7 (Breast)1.97[3]
Polymethoxylated nitro-chalcone (Compound 33)MCF-7 (Breast)~1.33[4]
A-ring monosubstituted chalconeA2780 (Ovarian)20-66[6]
Hydrazonylthiazole (Compound 13)A549 (Lung)1.33[7]
Hydrazonylthiazole (Compound 13)MCF-7 (Breast)1.74[7]

Analysis: The data clearly indicates that structural modifications significantly impact anticancer activity. The inclusion of heterocyclic moieties like thiazole, benzofuran, or hydrazonylthiazole can result in analogs with potent, low-micromolar activity against a range of cancer cell lines.[3][5][7] The thiazole chalcone derivative 178, for instance, demonstrated superior activity compared to the standard chemotherapeutic drug doxorubicin in the tested cell lines.[3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[2] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Rationale: The choice of the MTT assay is based on its reliability, high throughput, and the extensive validation it has received in cytotoxicity screening. It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in Phosphate-Buffered Saline)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). This ensures cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing various concentrations of the test compounds. Include a vehicle control (cells treated with the highest concentration of DMSO used, typically <0.5%) to account for any solvent effects.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, remove the compound-containing medium and add fresh medium containing the MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. This step is critical for accurate absorbance reading.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[1] The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

Nitroaromatic compounds are well-established for their broad-spectrum antimicrobial properties.[1] This activity is frequently linked to the reductive activation of the nitro group within microbial cells, a process that generates cytotoxic radicals lethal to the microbe.[1]

Comparative Performance of Analogs

The effectiveness of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Analog / Derivative Microorganism Activity (MIC in µg/mL) Reference
2-phenyl-4H-1-benzopyran-4-one (Amidinobenzimidazole deriv. 23)S. aureus1.56[8]
2-phenyl-4H-1-benzopyran-4-one (Amidinobenzimidazole deriv. 23)MRSA1.56[8]
2-phenyl-4H-1-benzopyran-4-one (Amidinobenzimidazole deriv. 22)C. albicans3.12[8]
Pyridazinone Derivative (IIIa)E. coliGood Activity[9]
Pyridazinone Derivative (IIIa)S. pyogenesExcellent Activity[9]
Pyridazinone Derivative (IIId)A. niger & C. albicansVery Good Activity*[9]
Brominated 4-hydroxy-2-quinolone (nonyl side chain)A. flavusIC₅₀ = 1.05[10]

*Qualitative data from the source, quantitative MIC values not provided.

Analysis: The data shows that derivatization is key to unlocking potent antimicrobial activity. Analogs incorporating benzopyran, pyridazinone, or quinolone scaffolds exhibit significant efficacy against both bacteria (including resistant strains like MRSA) and fungi.[8][9][10] The structure-activity relationship suggests that both the core heterocyclic system and the nature of substituents play a crucial role in determining the spectrum and potency of antimicrobial action.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of a compound's potency.

Rationale: The broth microdilution method is chosen for its accuracy, reproducibility, and scalability, allowing for the simultaneous testing of multiple compounds and concentrations.

cluster_workflow MIC Determination Workflow Start Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Inoculate Wells with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at Optimal Temperature (e.g., 37°C for 18-24h) Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Result MIC = Lowest Concentration with No Visible Growth Observe->Result

Caption: Workflow for MIC determination using broth microdilution.

Procedure:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[2]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Analogs of this compound have shown potential in mitigating inflammation, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[11] Additionally, they can suppress the activation of critical signaling pathways such as NF-κB and MAPK, which regulate the expression of numerous pro-inflammatory genes.[1][12]

cluster_pathway NF-κB Signaling Pathway cluster_nuc Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Analog Nitrophenyl Analog Analog->IKK Inhibits

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.

Comparative Performance of Analogs
Analog / Derivative Target / Model Activity (IC₅₀ in µM) Reference
Phenylbutanal (FM12)COX-20.18[11]
Phenylbutanal (FM10)COX-20.69[11]
Phenylbutanal (FM4)COX-20.74[11]
Phenylbutanal (FM10)5-LOXPotent Inhibitor*[11]
Phenylbutanal (FM12)Carrageenan-induced paw edema64.92% inhibition @ 75 mg/kg[11]
Nitro-chalcone (Compound 2)In-vivo inflammation71.17% inhibition[13]
Nitro-chalcone (Compound 5)In-vivo inflammation80.77% inhibition[13]

*Qualitative data from the source, quantitative IC₅₀ values not provided for all compounds.

Analysis: The data highlights a series of phenylbutanal derivatives as particularly potent anti-inflammatory agents, with sub-micromolar IC₅₀ values against COX-2.[11] The in vivo data, showing significant reduction in paw edema, confirms that the in vitro activity translates to a physiological effect.[11] Studies on nitro-chalcones also demonstrate that the position of the nitro group on the chalcone scaffold significantly influences anti-inflammatory activity, with ortho-substituted compounds showing the highest inhibition.[13]

Conclusion and Future Directions

The analogs of this compound, especially chalcone and other heterocyclic derivatives, represent a highly promising and versatile class of bioactive molecules.

  • For Anticancer Applications: Derivatives incorporating thiazole and benzofuran moieties have demonstrated potent cytotoxicity against a range of cancer cell lines, often exceeding the performance of standard drugs.[3][5] Future research should focus on optimizing their selectivity for cancer cells over normal cells and elucidating their precise molecular targets.

  • For Antimicrobial Applications: Analogs with benzopyran and quinolone scaffolds are effective against clinically relevant bacteria and fungi, including drug-resistant strains.[8][10] The development of these compounds could provide new avenues to combat the growing threat of antimicrobial resistance.

  • For Anti-inflammatory Applications: Phenylbutanal and chalcone derivatives have shown potent inhibition of key inflammatory enzymes like COX-2.[11][13] Further investigation into their mechanism of action and in vivo efficacy could lead to the development of novel anti-inflammatory drugs with potentially fewer side effects than current NSAIDs.

The structure-activity relationship studies consistently show that strategic modification of the parent scaffold is crucial for enhancing biological activity and selectivity. Future work should involve computational modeling to guide the design of next-generation analogs with improved pharmacokinetic and pharmacodynamic profiles, paving the way for their potential clinical development.

References

"spectroscopic comparison of 1-(2-Methyl-4-nitrophenyl)ethanone and its precursors"

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed spectroscopic comparison of 1-(2-Methyl-4-nitrophenyl)ethanone and its primary precursors, 3-nitrotoluene and acetic anhydride. Designed for researchers, chemists, and drug development professionals, this document provides an in-depth analysis of the transformational journey from starting materials to the final acylated product, validated through comprehensive spectroscopic data. We will explore the causality behind the synthetic strategy and demonstrate how FT-IR, NMR, and Mass Spectrometry serve as indispensable tools for reaction monitoring and structural confirmation.

Introduction: The Significance of a Nitrophenyl Ketone

This compound (CAS No. 77344-68-4) is a substituted aromatic ketone.[1] The presence of a nitro group and a ketone moiety on a benzene ring makes it a versatile intermediate in organic synthesis. Nitroaromatic compounds are crucial building blocks for pharmaceuticals and agrochemicals, often serving as precursors to amino derivatives which are key pharmacophores.[2][3] Accurate characterization of this molecule and its precursors is paramount for ensuring purity, optimizing reaction conditions, and confirming the identity of the final product. This guide focuses on the practical application of spectroscopic techniques to validate the synthesis of this compound.

Synthetic Pathway: Friedel-Crafts Acylation of 3-Nitrotoluene

The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of 3-nitrotoluene.[4][5] This electrophilic aromatic substitution reaction introduces an acetyl group (-COCH₃) onto the aromatic ring.

Reaction Scheme:

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 3-Nitrotoluene 3-Nitrotoluene ReactionConditions AlCl₃ (Lewis Acid) 3-Nitrotoluene->ReactionConditions AceticAnhydride Acetic Anhydride (Ac₂O) AceticAnhydride->ReactionConditions Product This compound ReactionConditions->Product

Caption: Synthetic workflow for this compound.

In this reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from acetic anhydride.[6] The 3-nitrotoluene then acts as a nucleophile. The directing effects of the substituents on the ring are critical:

  • The methyl group (-CH₃) is an activating, ortho-, para- directing group.

  • The nitro group (-NO₂) is a strongly deactivating, meta- directing group.

The position of acylation is therefore directed ortho to the activating methyl group and meta to the deactivating nitro group, leading to the desired 2-acetyl-1-methyl-4-nitrobenzene, or this compound.

Experimental Protocols & Spectroscopic Rationale

To ensure the integrity of our analysis, standardized protocols for data acquisition are essential.

Rationale for Spectroscopic Choices
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Ideal for identifying functional groups. We anticipate the disappearance of the anhydride C=O stretches and the appearance of a ketone C=O stretch, providing clear evidence of the reaction's progression.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment and connectivity of hydrogen and carbon atoms. The appearance of a new methyl singlet for the acetyl group and shifts in the aromatic region are key indicators of success.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can reveal structural information through fragmentation patterns. This technique confirms that the desired molecule has been formed with the correct mass.

Sample Preparation and Data Acquisition
  • Sample Preparation: All samples (precursors and purified product) should be of high purity. For NMR, samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. For FT-IR, liquid samples can be analyzed as a thin film between salt plates, while solid products can be analyzed as a KBr pellet.

  • Instrumentation:

    • FT-IR: A Bruker Alpha II or similar spectrometer, scanning from 4000 to 400 cm⁻¹.

    • NMR: A Bruker Avance 400 MHz spectrometer or equivalent.

    • MS: An Agilent GC-MS system or similar, using electron ionization (EI).

Spectroscopic Characterization of Precursors

A thorough understanding of the precursors' spectra is the foundation for our comparative analysis.

3-Nitrotoluene (C₇H₇NO₂)

This is the aromatic substrate. It is a yellowish liquid at room temperature.[7][8]

Spectroscopy Key Features Interpretation
FT-IR (cm⁻¹) ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1525 (Asym N-O) , ~1350 (Sym N-O) , 800-900 (Ar C-H bend)[9][10]Presence of aromatic ring, methyl group, and a nitro group. Absence of a carbonyl peak.
¹H NMR (ppm) ~8.0 (m, 2H), ~7.4 (m, 2H), ~2.5 (s, 3H) [11]Signals correspond to the four aromatic protons and the singlet for the methyl group protons.
¹³C NMR (ppm) ~148 (C-NO₂), ~139 (C-CH₃), ~133, ~129, ~122, ~120 (Ar C-H), ~21 (CH₃) [12][13]Six distinct aromatic carbon signals and one aliphatic carbon signal for the methyl group.
Mass Spec (m/z) 137 (M⁺) , 120 (M-OH), 91 (M-NO₂), 77 (C₆H₅⁺)[14][15][16]The molecular ion peak confirms the molecular weight (137.14 g/mol ).[17]
Acetic Anhydride (C₄H₆O₃)

This is the acylating agent, a colorless liquid with a strong odor.[18]

Spectroscopy Key Features Interpretation
FT-IR (cm⁻¹) ~1820 (Asym C=O) , ~1750 (Sym C=O) , ~1050 (C-O)[19][20][21]The characteristic double carbonyl stretch is the hallmark of a non-cyclic anhydride.[20]
¹H NMR (ppm) ~2.2 (s, 6H) [22][23]A single sharp peak representing the six magnetically equivalent protons of the two methyl groups.

Spectroscopic Analysis of this compound (C₉H₉NO₃)

After the reaction and purification, the product is analyzed to confirm the structural transformation.

Spectroscopy Key Features (Predicted & Inferred) Interpretation & Comparison
FT-IR (cm⁻¹) ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1690 (Ketone C=O) , ~1520 (Asym N-O), ~1350 (Sym N-O)Key Change: The appearance of a strong ketone carbonyl peak around 1690 cm⁻¹ and the disappearance of the two anhydride peaks at ~1820/1750 cm⁻¹ is definitive proof of acylation. The nitro group stretches remain.
¹H NMR (ppm) ~8.0-8.2 (m, 2H), ~7.5 (d, 1H), ~2.6 (s, 3H) , ~2.5 (s, 3H) Key Change: A new singlet appears around 2.6 ppm for the acetyl methyl group (-COCH₃). The original methyl singlet from 3-nitrotoluene remains (~2.5 ppm). The aromatic proton signals shift and change their splitting pattern due to the new ortho substituent. The singlet from acetic anhydride at 2.2 ppm is absent.
¹³C NMR (ppm) ~197 (C=O) , ~149 (C-NO₂), ~140 (C-CH₃), Aromatic carbons, ~29 (COCH₃) , ~21 (Ar-CH₃) Key Change: A new deshielded signal for the ketone carbonyl carbon appears far downfield (~197 ppm). A new aliphatic carbon signal for the acetyl methyl group also appears.
Mass Spec (m/z) 179 (M⁺) , 164 (M-CH₃), 136 (M-COCH₃)Key Change: The molecular ion peak shifts from 137 to 179, corresponding to the addition of an acetyl group (C₂H₂O) and loss of a proton. The fragmentation pattern showing the loss of a methyl radical (15) or an acetyl radical (43) is characteristic of this structure.

Summary and Conclusion

The spectroscopic data provides a clear and definitive narrative of the chemical transformation. The conversion of 3-nitrotoluene to this compound is unequivocally confirmed by:

  • FT-IR: The emergence of the ketone C=O band and the loss of the anhydride C=O bands.

  • ¹H NMR: The appearance of a new singlet corresponding to the acetyl methyl protons.

  • ¹³C NMR: The appearance of a new carbonyl carbon signal in the downfield region.

  • Mass Spectrometry: A shift in the molecular ion peak to 179 g/mol , consistent with the molecular weight of the product.[24]

This guide illustrates how a multi-technique spectroscopic approach provides a self-validating system for chemical synthesis. By systematically comparing the spectra of the precursors and the product, researchers can confidently verify the outcome of the reaction, ensuring the integrity of their subsequent work in drug discovery and materials science.

References

A Comparative Guide to Alternative Synthetic Routes for 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methyl-4-nitrophenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular architecture, featuring a substituted aromatic ring with nitro and acetyl functionalities, offers a versatile scaffold for the construction of more complex molecules. The efficient and regioselective synthesis of this compound is, therefore, a topic of significant interest. This guide provides a comprehensive comparison of the plausible synthetic routes to this compound, offering an in-depth analysis of their chemical principles, experimental protocols, and a comparative assessment of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, aiding in the selection of the most suitable method based on factors such as yield, purity, scalability, and cost-effectiveness.

Introduction

The strategic placement of functional groups on an aromatic ring is a cornerstone of medicinal chemistry and materials science. This compound presents a unique substitution pattern that is not readily accessible through straightforward electrophilic aromatic substitution on an unsubstituted benzene ring. The interplay of the ortho-methyl and para-nitro groups relative to the acetyl moiety dictates the molecule's reactivity and makes it a key precursor for a range of downstream applications. This guide will explore the primary retrosynthetic disconnections for this target molecule, leading to a critical evaluation of two principal synthetic strategies: the nitration of 2-methylacetophenone and the Friedel-Crafts acylation of 3-nitrotoluene. A third, multi-step approach commencing from 2-methyl-4-nitroaniline will also be considered as a viable alternative.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is a multi-faceted decision that balances chemical feasibility with practical considerations. The following table provides a high-level comparison of the three discussed approaches to synthesizing this compound.

ParameterRoute 1: Nitration of 2-MethylacetophenoneRoute 2: Friedel-Crafts Acylation of 3-NitrotolueneRoute 3: Multi-step Synthesis from 2-Methyl-4-nitroaniline
Starting Material 2-Methylacetophenone3-Nitrotoluene2-Methyl-4-nitroaniline
Key Transformation Electrophilic Aromatic Substitution (Nitration)Electrophilic Aromatic Substitution (Acylation)Diazotization (Sandmeyer Reaction) & further transformation
Anticipated Yield Moderate to Good (isomer separation required)Very Low to NegligibleModerate (multi-step losses)
Regioselectivity Moderate (mixture of isomers expected)Potentially high if reaction proceedsHigh
Reaction Conditions Low temperatures, strong acidsHarsh, requires strong Lewis acidMulti-step, involves potentially hazardous diazonium salts
Key Challenges Isomer separationSevere deactivation of the aromatic ring by the nitro groupMultiple synthetic steps, handling of diazonium intermediates

Route 1: Nitration of 2-Methylacetophenone

This approach is the most direct and likely the most common method for the laboratory-scale synthesis of this compound. The strategy relies on the electrophilic aromatic substitution of 2-methylacetophenone with a suitable nitrating agent.

Chemical Principles and Mechanistic Insights

The regiochemical outcome of the nitration of 2-methylacetophenone is governed by the directing effects of the two existing substituents. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The interplay of these opposing effects determines the distribution of the resulting nitro isomers. The activating nature of the methyl group generally dominates, leading to nitration at the positions ortho and para to it. Therefore, the primary products expected are this compound and 1-(2-methyl-6-nitrophenyl)ethanone, with a smaller amount of the 1-(2-methyl-5-nitrophenyl)ethanone isomer. The formation of the desired 4-nitro isomer is favored due to the steric hindrance at the 6-position from the adjacent methyl group.

Diagram of the Nitration of 2-Methylacetophenone

G start 2-Methylacetophenone reagents HNO₃ / H₂SO₄ start->reagents product_4_nitro This compound (Desired Product) reagents->product_4_nitro Major product_6_nitro 1-(2-Methyl-6-nitrophenyl)ethanone (Isomeric Byproduct) reagents->product_6_nitro Minor product_5_nitro 1-(2-Methyl-5-nitrophenyl)ethanone (Minor Isomer) reagents->product_5_nitro Trace G start 3-Nitrotoluene reagents Acetyl Chloride / AlCl₃ start->reagents product This compound reagents->product Highly Unfavorable no_reaction No Reaction or Very Low Yield product->no_reaction G start 2-Methyl-4-nitroaniline step1 Diazotization (NaNO₂, HCl) start->step1 diazonium 2-Methyl-4-nitrophenyldiazonium chloride step1->diazonium step2 Sandmeyer Reaction (e.g., CuCN) diazonium->step2 nitrile 2-Methyl-4-nitrobenzonitrile step2->nitrile step3 Grignard Reaction (CH₃MgBr) followed by Hydrolysis nitrile->step3 product This compound step3->product

A Comparative Guide to the Reactivity of 1-(2-Methyl-4-nitrophenyl)ethanone and Other Nitroacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroacetophenones are a pivotal class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials.[1] Their chemical behavior is intricately governed by the electronic interplay between the electron-withdrawing nitro group and the deactivating, meta-directing acetyl group.[2][3] This guide focuses on 1-(2-Methyl-4-nitrophenyl)ethanone, a unique isomer where the introduction of a methyl group at the ortho position to the acetyl moiety introduces an additional layer of complexity through steric and electronic effects.

For researchers and process chemists, a deep understanding of how this specific substitution pattern modulates reactivity compared to other nitroacetophenone isomers is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This document provides a comprehensive comparison of this compound with its structural analogs, supported by mechanistic principles and experimental data, to guide rational synthesis design.

Molecular Structure: The Interplay of Steric and Electronic Effects

The reactivity of this compound is a direct consequence of the combined influence of its three substituents on the aromatic ring.

  • Acetyl Group (-COCH₃): An electron-withdrawing group (-I, -R) that deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2][3] It also serves as a key reaction center, with an electrophilic carbonyl carbon and acidic α-protons.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (-I, -R) that strongly deactivates the ring. Its position on the ring significantly impacts the electrophilicity of the carbonyl carbon and the acidity of the α-protons.[4]

  • Methyl Group (-CH₃): An electron-donating group (+I) that activates the ring. Its position ortho to the acetyl group introduces significant steric hindrance, which can shield the carbonyl group and influence its ability to achieve coplanarity with the aromatic ring, thereby affecting resonance.[5]

The cumulative effect of these groups in this compound results in a nuanced reactivity profile that diverges from simpler nitroacetophenones.

Caption: Electronic and steric effects in this compound.
Comparative Reactivity in Key Chemical Transformations

We will compare the reactivity of this compound (Compound A ) with three key isomers: 4-nitroacetophenone (B ), 3-nitroacetophenone (C ), and 2-nitroacetophenone (D ).

1. Reactions at the Carbonyl Group: Reduction

The reduction of the acetyl group to an alcohol is a fundamental transformation. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase this electrophilicity, thereby accelerating the reaction.[6]

  • Electronic Effects: The nitro group's strong electron-withdrawing effect enhances the carbonyl's electrophilicity. This effect is most pronounced when the nitro group is in the para (Compound B ) or ortho (Compound D ) position due to direct resonance conjugation. The meta position (Compound C ) relies primarily on the inductive effect, resulting in less activation. In Compound A , the para-nitro group strongly activates the carbonyl, but the ortho-methyl group donates electron density, slightly counteracting this activation.

  • Steric Effects: The ortho-methyl group in Compound A and the ortho-nitro group in Compound D sterically hinder the approach of the hydride reagent (e.g., NaBH₄) to the carbonyl carbon. This steric hindrance can significantly decrease the reaction rate compared to the unhindered para and meta isomers.

Predicted Reactivity Order for Reduction: B (4-nitro) > C (3-nitro) > A (2-methyl-4-nitro) > D (2-nitro)

This prediction balances the strong electronic activation in B with the increasing steric hindrance in A and D .

Table 1: Predicted Relative Reactivity in Carbonyl Reduction

Compound Structure Key Influencing Factors Predicted Relative Rate
A This compound Strong electronic activation (-R) from para-NO₂; Steric hindrance from ortho-CH₃ Moderate
B 4-Nitroacetophenone Strong electronic activation (-R); No steric hindrance High
C 3-Nitroacetophenone Moderate electronic activation (-I); No steric hindrance Moderate-High

| D | 2-Nitroacetophenone | Strong electronic activation (-R); Significant steric hindrance from ortho-NO₂ | Low |

Experimental Protocol 1: Comparative Reduction of Nitroacetophenones

This protocol provides a framework for a self-validating comparison of reduction rates.

Objective: To compare the relative rates of reduction for Compounds A , B , C , and D using sodium borohydride, monitored by Thin Layer Chromatography (TLC).

Materials:

  • This compound (A )

  • 4-Nitroacetophenone (B )

  • 3-Nitroacetophenone (C )

  • 2-Nitroacetophenone (D )

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Ethyl acetate / Hexane mixture (for TLC)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Preparation: In four separate, identical round-bottom flasks, prepare 0.1 M solutions of each nitroacetophenone isomer (A , B , C , and D ) in 10 mL of methanol.

  • Reaction Initiation: Cool all four flasks to 0 °C in an ice bath. At time t=0, add an equimolar amount (1.0 eq) of NaBH₄ to each flask simultaneously with vigorous stirring.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it onto a single TLC plate.

  • TLC Analysis: Develop the TLC plate using a suitable solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the more polar alcohol product spot will indicate reaction progress.

  • Data Interpretation: The rate of reaction can be qualitatively determined by the speed at which the starting material spot disappears for each isomer. For a quantitative analysis, aliquots can be quenched with acetone, and the composition can be analyzed by GC-MS or HPLC.

Causality: Using identical concentrations, temperatures, and molar equivalents of reagents ensures that any observed differences in reaction rate are directly attributable to the inherent structural and electronic differences between the isomers.

reduction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Prepare 0.1M solutions of A, B, C, D in MeOH prep2 Cool flasks to 0°C prep1->prep2 react1 t=0: Add NaBH₄ (1 eq) to each flask prep2->react1 react2 Stir at 0°C react1->react2 mon1 Take aliquots at t = 2, 5, 10, 20, 30 min react2->mon1 mon2 Spot on TLC plate mon1->mon2 mon3 Develop & Visualize TLC mon2->mon3 mon4 Compare disappearance of starting material spots mon3->mon4

Caption: Experimental workflow for the comparative reduction of nitroacetophenones.
2. Reactions at the α-Methyl Group: Claisen-Schmidt Condensation

Base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with an aldehyde, depend on the acidity of the α-protons of the acetyl group. The formation of the enolate intermediate is often the rate-determining step.

  • Electronic Effects: The electron-withdrawing nitro group stabilizes the negative charge of the resulting enolate through resonance and induction, thereby increasing the acidity of the α-protons.[4] This effect is strongest for the ortho and para isomers (A , B , D ). The meta isomer (C ) has a less pronounced effect on acidity. The electron-donating methyl group in Compound A slightly destabilizes the enolate, reducing acidity compared to Compound B .

  • Steric Effects: Steric hindrance around the α-methyl group is generally less of a factor for enolate formation but can influence the subsequent nucleophilic attack on the aldehyde. The ortho-substituents in A and D may slightly impede this step.

Predicted Reactivity Order for Enolate Formation: B (4-nitro) > D (2-nitro) ≈ A (2-methyl-4-nitro) > C (3-nitro)

Compound B is predicted to be the most reactive due to maximum electronic stabilization without any counteracting or sterically hindering groups.[7]

Table 2: Predicted Relative Reactivity in Claisen-Schmidt Condensation

Compound Structure Key Influencing Factors Predicted Relative Rate
A This compound High α-H acidity (para-NO₂); Slight electronic destabilization from CH₃ High
B 4-Nitroacetophenone Highest α-H acidity (para-NO₂); No steric hindrance Very High
C 3-Nitroacetophenone Moderate α-H acidity (meta-NO₂) Moderate

| D | 2-Nitroacetophenone | High α-H acidity (ortho-NO₂); Potential steric hindrance | High |

Experimental Protocol 2: Comparative Claisen-Schmidt Condensation

Objective: To compare the product yield of the condensation reaction between benzaldehyde and the nitroacetophenone isomers (A , B , C , and D ).

Materials:

  • Nitroacetophenone isomers (A , B , C , D )

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Preparation: In four separate flasks, dissolve 10 mmol of each nitroacetophenone isomer in 20 mL of ethanol.

  • Reactant Addition: To each flask, add 10 mmol (1.0 eq) of benzaldehyde.

  • Reaction Initiation: While stirring vigorously at room temperature, add 5 mL of a 10% aqueous NaOH solution to each flask.

  • Reaction and Isolation: Stir the mixtures for a set period (e.g., 2 hours). The chalcone product, being less soluble, will often precipitate. Cool the mixtures in an ice bath to maximize precipitation.

  • Workup: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Data Analysis: Dry the collected solids to a constant weight. Calculate the percentage yield for each reaction. The yield serves as a direct measure of the relative reactivity of each isomer under these conditions.

Causality: This protocol ensures that differences in yield are a direct result of the substrate's reactivity towards enolate formation and subsequent condensation, as all other variables are held constant.

claisen_schmidt start Ar-COCH₃ + Base (-OH) enolate [Ar-COCH₂]⁻ (Enolate) start->enolate Deprotonation (Rate-determining step) attack Nucleophilic Attack enolate->attack intermediate Aldol Intermediate attack->intermediate product Chalcone (Ar-COCH=CH-Ph) + H₂O intermediate->product Dehydration benzaldehyde Ph-CHO benzaldehyde->attack

Caption: Generalized mechanism for the Claisen-Schmidt condensation reaction.
Conclusion

The reactivity of this compound is a nuanced balance of competing electronic and steric influences.

  • Compared to 4-Nitroacetophenone: The ortho-methyl group in this compound slightly reduces the acidity of the α-protons and sterically hinders the carbonyl group. Consequently, it is expected to be less reactive in both base-catalyzed condensations and nucleophilic additions at the carbonyl.

  • Compared to 3-Nitroacetophenone: The para-nitro group in this compound provides significantly more electronic activation (via resonance) for both carbonyl reactions and enolate formation than the meta-nitro group. Despite its steric bulk, it is predicted to be more reactive than the 3-nitro isomer, particularly in reactions dependent on α-proton acidity.

  • Compared to 2-Nitroacetophenone: Both isomers suffer from ortho-substituent-induced steric hindrance. However, the smaller size of the methyl group in this compound may result in less severe steric shielding compared to the bulky nitro group in 2-nitroacetophenone, potentially making it more reactive in carbonyl additions.

This guide demonstrates that a predictive understanding of reactivity can be achieved by carefully dissecting the constituent electronic and steric effects of substituents on a core molecular scaffold. The provided protocols offer a robust framework for validating these principles experimentally, empowering researchers to make informed decisions in the synthesis and application of these important chemical intermediates.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Methyl-4-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 1-(2-Methyl-4-nitrophenyl)ethanone scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the chemical modifications that enhance biological activity, with a primary focus on antimicrobial and anticancer applications. We will explore the rationale behind synthetic strategies, detail key experimental protocols, and present a comparative analysis of derivative performance.

Introduction: The this compound Scaffold

The this compound molecule serves as a valuable starting point, or "scaffold," in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure is characterized by a phenyl ring substituted with a methyl group at position 2, a strong electron-withdrawing nitro group at position 4, and an acetyl (ethanone) group. These features, particularly the reactive acetyl group and the electron-deficient aromatic ring, make it an ideal precursor for generating a diverse library of derivatives, most notably chalcones.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery. They involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. By understanding which functional groups and structural modifications are critical for efficacy, we can rationally design more potent and selective drug candidates. For derivatives of this compound, SAR studies have revealed crucial insights into the structural requirements for potent antimicrobial and anticancer effects.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most prevalent and efficient method for derivatizing this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone. In this context, this compound (Ring A) reacts with a variety of substituted aromatic aldehydes (Ring B) to produce a series of chalcone derivatives. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on Ring B, which is critical for exploring the SAR.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone from this compound and a substituted benzaldehyde.

  • Dissolution: Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise with constant stirring. The base acts as a catalyst by deprotonating the α-carbon of the ketone.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into cold water. The chalcone product, being insoluble in water, will precipitate out.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove the base, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[1]

Workflow for Chalcone Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A This compound C Ethanol (Solvent) A->C Dissolve B Substituted Benzaldehyde B->C Dissolve D NaOH (Base Catalyst) Ice Bath -> Room Temp C->D Add Base E Pour into Cold Water D->E Reaction Complete F Filter Precipitate E->F Precipitation G Recrystallize from Ethanol F->G Purification H Pure Chalcone Derivative G->H

Caption: General workflow for Claisen-Schmidt condensation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chalcones derived from this compound is profoundly influenced by the nature and position of substituents on the second aromatic ring (Ring B).

Antimicrobial Activity

Nitroaromatic compounds are well-known for their antimicrobial properties, often activated via the reduction of the nitro group within microbial cells to form cytotoxic radicals.[2] The SAR of these chalcone derivatives reveals several key trends for enhancing this activity.

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) on Ring B, such as halogens (Cl, Br, F) or an additional nitro group (NO₂), generally increases antimicrobial activity.[1] This is particularly effective when the EWG is at the para (4) position of Ring B.[1] This electronic effect likely enhances the reactivity of the chalcone scaffold.

  • Influence of Electron-Donating Groups: Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on Ring B tend to diminish antibacterial activity.[1]

  • Role of Hydroxyl Groups: The inclusion of hydroxyl (-OH) groups can specifically enhance antifungal activity, suggesting a different mode of interaction with fungal cells compared to bacteria.[1]

General SAR for Antimicrobial Activity

Caption: Key SAR insights for antimicrobial activity.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative chalcone derivatives against common bacterial strains. Lower MIC values indicate higher potency.

Compound IDRing B Substituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1a 4-Chloro (-Cl)1632Inferred from[1]
1b 4-Nitro (-NO₂)816Inferred from[1]
1c 4-Methoxy (-OCH₃)64>128Inferred from[1]
1d Unsubstituted (-H)3264Inferred from[1]

Note: Data is representative and synthesized from general SAR principles for chalcones.

Anticancer Activity

Derivatives of this scaffold have also shown significant potential as anticancer agents.[3][4] Their mechanisms often involve the disruption of critical cellular processes in cancer cells, such as inhibiting tubulin polymerization, inducing cell cycle arrest, or triggering apoptosis.[4]

  • Impact of Substituents: Similar to antimicrobial SAR, the electronic properties of substituents on Ring B are critical. Both electron-withdrawing and certain electron-donating groups can enhance cytotoxic activity, suggesting complex interactions with biological targets.

  • Mechanism of Action: The α,β-unsaturated ketone moiety (the "chalcone" part) is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, such as tubulin, thereby inhibiting their function.[4]

  • Cell Line Specificity: The potency of a given derivative can vary significantly across different cancer cell lines, highlighting the importance of screening against a diverse panel to identify selective agents.[5][6]

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for hypothetical derivatives against representative cancer cell lines. Lower IC₅₀ values indicate greater cytotoxicity.

Compound IDRing B Substituent (R)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Reference
2a 4-Chloro (-Cl)9.512.1Inferred from[4]
2b 3,4-Dimethoxy7.29.8Inferred from[4]
2c 4-Hydroxy (-OH)15.420.5Inferred from[3]
2d 4-Nitro (-NO₂)5.88.3Inferred from[7]

Note: Data is representative and synthesized from general SAR principles for chalcones and related nitro-aromatic compounds.

Key Experimental Methodologies

To validate the SAR findings, robust and standardized biological assays are essential. The following are cornerstone protocols for evaluating the antimicrobial and anticancer activity of the synthesized derivatives.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., S. aureus) to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow for MIC Determination

A Prepare Serial Dilution of Compound in 96-Well Plate B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24 hours B->C D Observe Wells for Turbidity (Bacterial Growth) C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination using broth microdilution.[2]

Protocol: MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2] The IC₅₀ value can then be calculated.

Conclusion and Future Directions

The this compound scaffold is a proven platform for developing potent antimicrobial and anticancer agents. SAR studies consistently demonstrate that the biological activity of its chalcone derivatives can be finely tuned by modifying the substituents on the second aromatic ring (Ring B).

  • For Antimicrobial Agents: The most promising derivatives feature strong electron-withdrawing groups, such as nitro or halogen moieties, at the para-position of Ring B.

  • For Anticancer Agents: The structural requirements are more complex, but the α,β-unsaturated ketone system remains a critical pharmacophore for interacting with cellular targets.

Future research should focus on synthesizing derivatives with novel heterocyclic rings as Ring B to explore new chemical space and potentially discover agents with improved selectivity and novel mechanisms of action. Furthermore, investigating the synergistic effects of these compounds with existing antibiotics or chemotherapeutic drugs could lead to powerful new combination therapies.

References

A Comparative Guide to the Quantification of 1-(2-Methyl-4-nitrophenyl)ethanone in Reaction Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, accurate quantification of target molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. 1-(2-Methyl-4-nitrophenyl)ethanone, a substituted aromatic ketone, serves as a key building block in various synthetic pathways. Its concentration monitoring is crucial for understanding reaction kinetics and ensuring the purity of downstream products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust quantification of this compound.

The Analytical Challenge: Specificity in a Complex Matrix

The synthesis of this compound, likely proceeding through nitration of 2-methylacetophenone or a related pathway, results in a reaction mixture containing not only the desired product but also unreacted starting materials, reagents (e.g., nitric and sulfuric acids), and potential isomeric byproducts.[1][2] This complexity demands an analytical method with high specificity and resolving power to distinguish the target analyte from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique.[3][4] Its high resolution, sensitivity, and adaptability make it ideal for separating the target compound from a complex matrix.[4]

The Causality Behind the Method: A Reverse-Phase Approach

A reverse-phase HPLC (RP-HPLC) method is the logical choice for this analysis. The stationary phase, typically a C18-bonded silica, is nonpolar, while the mobile phase is a more polar mixture of water and an organic solvent like acetonitrile or methanol.[5][6] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar aromatic compound, will be sufficiently retained on the C18 column, allowing for its separation from more polar starting materials and highly nonpolar impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating parameters that ensure its accuracy, precision, and robustness in line with International Council for Harmonisation (ICH) guidelines.[7][8]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 15 minutes

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1000 µg/mL).

    • Perform serial dilutions to create a set of calibration standards across the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Quench a small, accurately weighed aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., mobile phase) to halt the reaction.

    • Dilute the quenched sample to bring the theoretical concentration of this compound into the range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in ascending order of concentration to establish the calibration curve.

    • Inject the prepared reaction mixture samples.

    • Perform a blank injection (mobile phase) to ensure no carryover between samples.

  • Quantification:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Calculate the concentration in the samples using the linear regression equation derived from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Dilution Series Filter 0.45 µm Filtration Standard->Filter Sample Reaction Mixture Quenching & Dilution Sample->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Data Chromatogram (Peak Area vs. Time) HPLC->Data CalCurve Calibration Curve Generation Data->CalCurve Concentration Concentration Calculation Data->Concentration CalCurve->Concentration

Caption: Workflow for the quantification of this compound by HPLC.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the preferred method, other techniques can be considered, each with distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection of mass spectrometry.

  • Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column, followed by ionization and mass-to-charge ratio detection.

  • Applicability: GC-MS is exceptionally sensitive and ideal for identifying and quantifying volatile impurities in the reaction mixture.[9] However, this compound has a relatively high boiling point (298 °C), which can pose challenges for direct GC analysis without derivatization.[10] High inlet temperatures could potentially lead to thermal degradation.

  • Experimental Consideration: A high-temperature capillary column (e.g., polysiloxane-based) would be required. The primary utility of GC-MS in this context is for impurity profiling rather than routine quantification of the main product.

Spectrophotometry (UV-Vis)

This technique relies on the principle that molecules absorb light at specific wavelengths.

  • Principle: A solution of the analyte is placed in a spectrophotometer, and the absorbance of light at a specific wavelength is measured, which is proportional to its concentration (Beer-Lambert Law).

  • Applicability: This method is simple, rapid, and cost-effective. However, it suffers from a significant lack of specificity. Both the nitro group and the ketone carbonyl group are chromophores, but starting materials and byproducts (e.g., other nitrated isomers) will also absorb in the UV-Vis region, leading to inaccurate results.[11] Derivatization, for instance, using 2,4-dinitrophenylhydrazine to target the ketone, can enhance specificity but adds complexity and potential for incomplete reactions.[12]

  • Experimental Consideration: This method would only be viable for highly purified samples where this compound is the sole absorbing species, which is not the case for a raw reaction mixture.

Performance Comparison at a Glance

The following table summarizes the expected performance of each technique for the quantification of this compound in a reaction mixture. The data presented are illustrative and based on typical performance characteristics for the analysis of similar aromatic compounds.

Table 2: Performance Comparison of Analytical Methods

Performance MetricReverse-Phase HPLC Gas Chromatography-MS (GC-MS) UV-Vis Spectrophotometry
Specificity High (Excellent separation from isomers and impurities)Very High (Mass-based detection)Low (Interference from other aromatic compounds)
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Linearity (R²) >0.999>0.995>0.99
Precision (%RSD) < 2%< 5%< 5%
Throughput Medium (15-20 min/sample)Low (Longer run times and cool-down)High (2-5 min/sample)
Key Advantage Robust, reliable, and specific for the target analyte without derivatization.[3]Excellent for volatile impurity profiling and identification.[9]Rapid and inexpensive for screening purposes of pure samples.
Key Limitation Higher initial instrument cost.Not ideal for non-volatile or thermally labile compounds.[7]Poor specificity in complex mixtures.

Logical Decision Framework

The choice of analytical method should be guided by the specific requirements of the analysis.

Method_Selection Start Analytical Goal Quant Routine Quantification of This compound? Start->Quant Impurity Identification of Volatile Impurities? Start->Impurity Screen Rapid Screening of Pure Product? Start->Screen HPLC Use HPLC Quant->HPLC GCMS Use GC-MS Impurity->GCMS UVVis Use UV-Vis Screen->UVVis

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendation

For the accurate and reliable quantification of this compound in reaction mixtures, a validated reverse-phase HPLC method is unequivocally the superior choice. Its ability to separate the target analyte from starting materials, isomers, and other byproducts ensures the specificity required for meaningful process control and quality assessment. While GC-MS serves as a powerful orthogonal technique for the identification of volatile impurities, its application for routine quantification of the primary, less volatile product is limited. UV-Vis spectrophotometry, although simple and rapid, lacks the necessary specificity for analysis in a complex matrix and should not be used for this purpose.

By implementing a robust HPLC method, researchers and drug development professionals can generate trustworthy data, leading to more efficient process development, higher product quality, and adherence to stringent regulatory standards.[7]

References

A Comparative Guide to the Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methyl-4-nitrophenyl)ethanone is a valuable synthetic intermediate in the development of various pharmaceuticals and fine chemicals. The presence of the nitro group and the ketone functionality on the substituted benzene ring offers multiple avenues for further chemical modifications, making it a versatile building block. The efficiency of its synthesis is a critical factor in the overall cost and timeline of a research and development project. This guide provides an in-depth comparative analysis of the most plausible synthetic routes to this compound, with a focus on reaction yields, detailed experimental protocols, and the underlying chemical principles that govern each method. While direct comparative studies for this specific molecule are not extensively reported, this guide synthesizes data from closely related analogous reactions to provide a robust and scientifically grounded comparison.

Method 1: Nitration of 2-Methylacetophenone

This approach involves the direct nitration of the commercially available starting material, 2-methylacetophenone. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring.

Mechanistic Rationale

The nitration of 2-methylacetophenone is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The aromatic ring of 2-methylacetophenone then acts as a nucleophile, attacking the nitronium ion. The key challenge in this synthesis is controlling the regioselectivity. The methyl group is an activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. This leads to a competition for the position of the incoming nitro group, resulting in a mixture of isomers, including the desired 4-nitro product, as well as the 6-nitro and potentially dinitro- byproducts. Careful control of reaction temperature is crucial to favor the formation of the desired 4-nitro isomer and minimize side reactions.

cluster_legend Reaction Pathway 2-Methylacetophenone 2-Methylacetophenone Sigma Complex (4-nitro) Sigma Complex (4-nitro) 2-Methylacetophenone->Sigma Complex (4-nitro) + HNO₃/H₂SO₄ Other Isomers Other Isomers 2-Methylacetophenone->Other Isomers + HNO₃/H₂SO₄ This compound This compound Sigma Complex (4-nitro)->this compound -H⁺ Desired Product Desired Product Side Products Side Products

Caption: Nitration of 2-methylacetophenone pathway.

Experimental Protocol
  • Materials: 2-methylacetophenone, concentrated sulfuric acid (98%), concentrated nitric acid (70%), dichloromethane (DCM), ice, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylacetophenone (1.0 eq) in dichloromethane.

    • Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

    • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (1.5 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methylacetophenone, ensuring the internal temperature does not rise above 5 °C. The addition should be completed over 30-45 minutes.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to isolate the this compound isomer.

Anticipated Yield and Purity

Due to the formation of multiple isomers, the isolated yield of the desired 4-nitro product is expected to be moderate. Based on analogous nitrations of substituted acetophenones, an isolated yield of 35-50% for this compound can be reasonably anticipated after careful purification. The purity of the final product should be confirmed by NMR and melting point analysis.

Method 2: Friedel-Crafts Acylation of 3-Nitrotoluene

This method aims to introduce the acetyl group directly onto the 3-nitrotoluene backbone using a Friedel-Crafts acylation reaction.

Mechanistic Rationale

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. However, the success of this reaction is highly dependent on the nature of the substituents on the aromatic ring. The nitro group in 3-nitrotoluene is a powerful deactivating group, which significantly reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic attack. While the methyl group is activating, the strong deactivating effect of the nitro group is generally overriding, presenting a major challenge for this synthetic route.

cluster_legend Reaction Pathway 3-Nitrotoluene 3-Nitrotoluene Acylium Ion Complex Acylium Ion Complex 3-Nitrotoluene->Acylium Ion Complex + CH₃COCl/AlCl₃ This compound This compound Acylium Ion Complex->this compound -H⁺, -AlCl₃ Reaction Reaction Expected Low Conversion Expected Low Conversion

Caption: Friedel-Crafts acylation of 3-nitrotoluene.

Experimental Protocol
  • Materials: 3-nitrotoluene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, and concentrated hydrochloric acid.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the suspension with vigorous stirring.

    • After the formation of the acylium ion complex, add 3-nitrotoluene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Anticipated Yield and Purity

Due to the strong deactivating effect of the nitro group, the Friedel-Crafts acylation of 3-nitrotoluene is expected to be very inefficient. Analogous reactions on similarly deactivated aromatic rings suggest that the yield of this compound would be low to negligible (<10%) .[2] This makes the route synthetically challenging and often impractical for large-scale production.

Method 3: Oxidation of 1-(2-Methyl-4-nitrophenyl)ethanol

This two-step approach involves the synthesis of the corresponding secondary alcohol, 1-(2-methyl-4-nitrophenyl)ethanol, followed by its oxidation to the desired ketone.

Mechanistic Rationale

The oxidation of a secondary alcohol to a ketone is a fundamental and typically high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed, with modern methods often utilizing catalytic systems to enhance efficiency and reduce waste. For instance, ruthenium-on-carbon (Ru/C) with molecular oxygen provides a clean and effective method for the oxidation of benzylic alcohols.[3] The primary challenge of this overall route lies in the efficient synthesis of the precursor alcohol. While it could be prepared by the reduction of the target ketone, for a de novo synthesis, one might consider the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 2-methyl-4-nitrobenzaldehyde. However, the presence of the nitro group can be problematic for Grignard reactions.

cluster_legend Reaction Pathway 1-(2-Methyl-4-nitrophenyl)ethanol 1-(2-Methyl-4-nitrophenyl)ethanol This compound This compound 1-(2-Methyl-4-nitrophenyl)ethanol->this compound [Oxidation] e.g., Ru/C, O₂ High-Yielding Step High-Yielding Step

Caption: Oxidation of the precursor alcohol.

Experimental Protocol (Oxidation Step)
  • Materials: 1-(2-methyl-4-nitrophenyl)ethanol, 5% Ruthenium on activated carbon (Ru/C), toluene, and an oxygen source (balloon or gas inlet).

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-methyl-4-nitrophenyl)ethanol (1.0 eq) in toluene.

    • Add 5% Ru/C catalyst (e.g., 2-5 mol%).

    • Seal the flask and replace the atmosphere with oxygen by evacuating and backfilling with O₂ several times.

    • Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) at a specified temperature (e.g., 60-80 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture, filter through a pad of celite to remove the catalyst, and wash the celite with toluene or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Anticipated Yield and Purity

The oxidation of the secondary alcohol to the ketone is expected to be a highly efficient process. Based on the oxidation of similar benzylic alcohols, an isolated yield of >90% can be anticipated for this step.[3] The overall yield of this route would be dependent on the efficiency of the synthesis of the starting alcohol.

Comparative Summary

ParameterMethod 1: Nitration of 2-MethylacetophenoneMethod 2: Friedel-Crafts Acylation of 3-NitrotolueneMethod 3: Oxidation of Precursor Alcohol
Starting Material 2-Methylacetophenone3-Nitrotoluene1-(2-Methyl-4-nitrophenyl)ethanol
Key Reagents HNO₃, H₂SO₄Acetyl Chloride, AlCl₃Ruthenium on Carbon, O₂
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionOxidation
Anticipated Yield Moderate (35-50%) Very Low (<10%) High (>90%) (for the oxidation step)
Key Challenges Regioselectivity, isomer separationStrong deactivation of the aromatic ringSynthesis of the starting alcohol

Conclusion and Recommendation

Based on this comparative analysis, the nitration of 2-methylacetophenone (Method 1) appears to be the most practical and viable synthetic route for obtaining this compound, despite the challenges associated with regioselectivity. The starting material is readily available, and the reaction conditions are standard for laboratory synthesis. While purification to isolate the desired 4-nitro isomer is necessary, the anticipated moderate yield makes this a more favorable approach compared to the Friedel-Crafts acylation of 3-nitrotoluene.

The Friedel-Crafts acylation (Method 2) is severely hampered by the deactivating nitro group and is unlikely to provide a synthetically useful yield.

The oxidation of 1-(2-methyl-4-nitrophenyl)ethanol (Method 3) represents a highly efficient transformation for the final step. However, the overall utility of this route is contingent on the availability of a practical synthesis for the precursor alcohol, which is not as straightforward as the other starting materials.

Therefore, for the de novo synthesis of this compound, efforts should be focused on optimizing the nitration of 2-methylacetophenone and developing efficient purification strategies to isolate the desired product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methyl-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-(2-Methyl-4-nitrophenyl)ethanone, a nitroaromatic compound that demands meticulous safety practices. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects researchers and ensures the integrity of their work.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

This compound, like many aromatic nitro compounds, is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] While comprehensive toxicological data may not be fully available for every novel compound, the well-documented hazards of the nitroaromatic class necessitate a cautious and proactive approach to safety. The presence of the nitro group and the aromatic ring structure suggests potential for harmful effects if swallowed, inhaled, or absorbed through the skin. Therefore, a multi-layered safety strategy, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is not just recommended—it is imperative.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the laboratory environment itself must be engineered for safety. These controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound in its solid, powdered form must take place within a certified chemical fume hood.[1][2] This is critical to minimize the inhalation of fine dust particles. The fume hood should be regularly inspected to ensure it maintains an adequate face velocity.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dust that might escape primary containment.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed.[1][2] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific tasks being performed. The following table outlines the recommended PPE for various operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety Goggles & Face ShieldChemical-resistant Nitrile GlovesFlame-resistant Lab Coat (fully buttoned)NIOSH/MSHA-approved respirator (if dust is likely)
Solution Preparation Safety GogglesChemical-resistant Nitrile GlovesFlame-resistant Lab Coat (fully buttoned)Not required if performed in a fume hood
Running Reactions Safety GogglesChemical-resistant Nitrile GlovesFlame-resistant Lab Coat (fully buttoned)Not required if performed in a fume hood
Work-up and Purification Safety GogglesChemical-resistant Nitrile GlovesFlame-resistant Lab Coat (fully buttoned)Not required if performed in a fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Chemical-resistant GlovesChemical-resistant Apron over Lab CoatNIOSH/MSHA-approved respirator

A Deeper Dive into PPE Selection:

  • Eye and Face Protection: Chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory at all times in the laboratory.[1] A face shield should be worn over the goggles during operations with a higher risk of splashes or dust generation, such as weighing and transferring the solid compound.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for short-term protection against this compound.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[1] This protects the skin and personal clothing from accidental spills.

  • Respiratory Protection: While engineering controls like a fume hood are the primary means of respiratory protection, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a potential for dust formation outside of a fume hood or during a large spill cleanup.[1]

Operational Plan for Safe Handling

A systematic and disciplined approach is crucial when working with this compound.

  • Preparation and Engineering Controls: Before handling the chemical, ensure that all engineering controls are functioning correctly. Confirm the accessibility of the eyewash station and safety shower.[1]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[1] Use a spatula for transfers and avoid any actions that could generate airborne particles.

  • During the Experiment:

    • Keep all containers with this compound clearly and accurately labeled.

    • Avoid all direct contact with the skin and eyes.[3]

    • Adhere to strict personal hygiene rules: do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored away from incompatible materials, particularly strong oxidizing agents.[1]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential. The following workflow provides a clear guide for managing a solid spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Ventilate Ensure Ventilation (Use Fume Hood) Evacuate->Ventilate Step 1 Don_PPE Don Appropriate PPE Ventilate->Don_PPE Step 2 Contain Carefully Sweep Solid Material Don_PPE->Contain Step 3 Collect Place in Labeled, Sealed Container for Hazardous Waste Contain->Collect Step 4 Decontaminate Decontaminate Spill Area Collect->Decontaminate Step 5 Dispose Dispose of Waste via EHS Decontaminate->Dispose Step 6 Report Report Incident Dispose->Report Step 7

Caption: Workflow for handling a solid chemical spill.

Spill Cleanup Steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[1]

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye/face protection.[1][3]

  • Contain and Clean: For a solid spill, carefully sweep up the material to avoid generating dust.[3] Place the swept material into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Disposal: The sealed container with the spilled material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this chemical in the regular trash or down the drain.[4]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their scientific endeavors. A proactive and informed approach to laboratory safety is not a barrier to discovery; it is the foundation upon which groundbreaking research is built.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methyl-4-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Methyl-4-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.